JC-010a
Description
Properties
Molecular Formula |
C24H21Cl2N5S |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine |
InChI |
InChI=1S/C24H21Cl2N5S/c25-17-7-3-6-16(19(17)26)22-30-21-23(32-22)29-18(13-28-21)31-10-8-24(9-11-31)12-14-4-1-2-5-15(14)20(24)27/h1-7,13,20H,8-12,27H2/t20-/m1/s1 |
InChI Key |
CBVWHQZBJZQZOL-HXUWFJFHSA-N |
Isomeric SMILES |
C1CN(CCC12CC3=CC=CC=C3[C@H]2N)C4=CN=C5C(=N4)SC(=N5)C6=C(C(=CC=C6)Cl)Cl |
Canonical SMILES |
C1CN(CCC12CC3=CC=CC=C3C2N)C4=CN=C5C(=N4)SC(=N5)C6=C(C(=CC=C6)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
JC-10: A Technical Guide to its Application in Mitochondrial Membrane Potential Assessment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JC-10 is a cationic, lipophilic fluorescent dye utilized extensively in cell biology and drug discovery to measure mitochondrial membrane potential (ΔΨm). It is not a therapeutic agent with a mechanism of action in the pharmacological sense, but rather a sophisticated probe whose fluorescent properties report on the bioenergetic state of mitochondria. As a key indicator of cell health, a decrease in ΔΨm is a hallmark of apoptosis and cellular stress. JC-10 serves as a superior alternative to its predecessor, JC-1, offering enhanced aqueous solubility and a more robust signal.[1][2][3] This guide provides an in-depth overview of the core principles of JC-10, its technical specifications, and detailed protocols for its application.
Core Principle: Reporting Mitochondrial Health
The fundamental "mechanism" of JC-10 lies in its potential-dependent accumulation in mitochondria and subsequent change in fluorescent emission.[2][4][5]
-
In healthy, non-apoptotic cells: Mitochondria maintain a high negative membrane potential. This electrochemical gradient drives the accumulation of the positively charged JC-10 dye within the mitochondrial matrix.[4][5] At these high concentrations, JC-10 molecules self-assemble into "J-aggregates," which emit an orange-red fluorescence (at approximately 590 nm).[1][2][5]
-
In apoptotic or stressed cells: A key event in the early stages of apoptosis is the disruption of the mitochondrial inner membrane, leading to the collapse of the membrane potential.[1][4] Without the strong negative charge to retain it, JC-10 is no longer able to accumulate inside the mitochondria and diffuses into the cytoplasm.[2][4] In this less concentrated state, JC-10 exists as monomers, which emit a green fluorescence (at approximately 525 nm).[1][2][5]
This shift from red to green fluorescence provides a ratiometric and sensitive indicator of mitochondrial depolarization, allowing for both qualitative visualization and quantitative assessment of apoptosis and cytotoxicity.[6]
Technical and Spectral Properties
The spectral characteristics of JC-10 are crucial for designing and executing experiments. The dual emission property allows for the calculation of a red/green fluorescence ratio, which normalizes for factors like cell number and provides a more accurate measure of mitochondrial health.
| Property | JC-10 Monomer | JC-10 J-Aggregate |
| State | Low mitochondrial membrane potential (apoptotic/unhealthy cells) | High mitochondrial membrane potential (healthy cells) |
| Location | Cytosol | Mitochondrial Matrix |
| Excitation (Ex) | ~490 nm | ~540 nm |
| Emission (Em) | ~525 nm (Green) | ~590 nm (Orange-Red) |
| Common Filter Set | FITC/GFP | Rhodamine/Texas Red |
Data compiled from multiple sources.[1][5][6]
Signaling Pathway Visualization
The following diagram illustrates the principle of JC-10 action in relation to mitochondrial health.
Caption: Principle of JC-10 as a ratiometric mitochondrial potential sensor.
Detailed Experimental Protocols
JC-10 is versatile and can be used with various analytical instruments. The following are generalized protocols that should be optimized for specific cell types and experimental conditions.[7]
Preparation of JC-10 Working Solution
-
Stock Solution: JC-10 is typically supplied as a concentrated stock solution in DMSO (e.g., 1 to 3 mM).[7] Thaw a vial of the stock solution at room temperature. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution upon first use.[7]
-
Working Solution: On the day of the experiment, dilute the JC-10 stock solution to a final working concentration of 1-15 µM in a suitable buffer (e.g., Hanks and Hepes buffer - HHBS) or your complete cell culture medium.[5][7] The optimal concentration may vary depending on the cell line.[1] For some cell lines, including 0.02% Pluronic® F-127 in the buffer can aid in dye loading.[7]
Protocol for Fluorescence Microscopy
-
Cell Seeding: Seed cells onto a suitable imaging plate or chamber slide and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test compound (e.g., an apoptosis inducer) for the desired duration. Include a positive control (e.g., 2-10 µM FCCP or CCCP for 15-60 minutes) and a negative (vehicle) control.[5][8]
-
Dye Loading: Remove the culture medium and add the JC-10 working solution to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[1] The optimal incubation time is cell-type dependent.[7]
-
Imaging: Observe the cells under a fluorescence microscope using standard filter sets for FITC/GFP (for green monomers) and Rhodamine/Texas Red (for red aggregates).[1][5] Healthy cells will exhibit bright red mitochondrial staining, while apoptotic cells will show increased green cytoplasmic fluorescence.
Protocol for Flow Cytometry
-
Cell Culture and Treatment: Culture cells in suspension or detach adherent cells. Treat approximately 1-5 x 10^5 cells per tube with your test compound as described above.
-
Cell Collection: Centrifuge the cell suspension to pellet the cells.
-
Dye Loading: Resuspend the cell pellet in 500 µL of the JC-10 working solution.[7][8]
-
Incubation: Incubate for 15-60 minutes at 37°C or room temperature, protected from light.[8]
-
Analysis: Analyze the samples on a flow cytometer. Detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.[3] In healthy cell populations, a high FL2 signal will be detected. In apoptotic populations, a shift from FL2 to FL1 will be observed.
Protocol for Microplate Reader Assay
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom microtiter plate at a density of 5 x 10^4 to 5 x 10^5 cells per well.[1]
-
Compound Treatment: Treat cells as described in the microscopy protocol.
-
Dye Loading: Add an equal volume of 2X JC-10 working solution directly to the wells containing the cell culture medium and mix gently. Alternatively, replace the medium with 1X JC-10 working solution.[1]
-
Incubation: Incubate the plate for 15-60 minutes at 37°C.[1][7]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: The results are typically presented as a ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a JC-10 assay using a plate reader, a common application in high-throughput screening.
Caption: A typical workflow for a JC-10 based microplate assay.
Conclusion
JC-10 is a powerful and reliable tool for assessing mitochondrial health, a critical parameter in cell biology, toxicology, and drug discovery. Its improved solubility and robust ratiometric fluorescence signal make it a preferred choice for high-throughput screening and detailed mechanistic studies involving apoptosis. Understanding its core principles and optimizing its application are key to generating accurate and reproducible data on cellular bioenergetics.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Monitoring of Mitochondrial Membrane Potential Changes in Live Cells Using JC-10 | AAT Bioquest [aatbio.com]
- 4. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hellobio.com [hellobio.com]
- 6. raybiotech.com [raybiotech.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
JC-10 Dye: A Deep Dive into the Principles and Applications for Mitochondrial Membrane Potential Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the JC-10 dye, a vital tool for assessing mitochondrial health. We will delve into its core principles, mechanism of action, and provide detailed experimental protocols for its application in various research settings.
Core Principle: A Ratiometric Sensor of Mitochondrial Membrane Potential
JC-10 is a lipophilic, cationic fluorescent dye designed to selectively enter the mitochondria and assess their membrane potential (ΔΨm). The fundamental principle of JC-10 lies in its ability to exist in two distinct, fluorescent states depending on the mitochondrial membrane potential, making it a ratiometric indicator.
In healthy, non-apoptotic cells, the electrochemical gradient across the mitochondrial membrane is high. This high potential drives the accumulation of the positively charged JC-10 dye inside the mitochondrial matrix. As the concentration of JC-10 increases within the mitochondria, it self-associates to form "J-aggregates," which emit a red to orange fluorescence.[1]
Conversely, in apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses.[2][3] This depolarization prevents the accumulation of JC-10 within the mitochondria. As a result, the dye remains in the cytoplasm in its monomeric form, which emits a green fluorescence.[1] The ratio of red to green fluorescence, therefore, provides a reliable measure of the mitochondrial membrane potential and, by extension, cellular health. A decrease in this ratio is a hallmark of early-stage apoptosis.[4]
JC-10 was developed as a superior alternative to its predecessor, JC-1, primarily due to its significantly better water solubility.[1][5] This improved solubility prevents the precipitation of the dye in aqueous buffers, a common issue with JC-1, leading to more reliable and reproducible results, especially in high-throughput screening applications.[5][6]
Mechanism of Action and Signaling Pathway
The mechanism of JC-10 is a direct consequence of the biophysical properties of the mitochondrial membrane and the chemical nature of the dye itself. The following diagram illustrates the process:
Caption: Mechanism of JC-10 action in healthy vs. apoptotic cells.
Quantitative Data Summary
The ratiometric nature of JC-10 relies on the distinct spectral properties of its monomeric and aggregated forms. The following table summarizes the key quantitative data for JC-10.
| Form | State | Excitation (nm) | Emission (nm) | Fluorescence Color | Cellular State |
| Monomer | Low Concentration | ~490 | ~525 | Green | Apoptotic / Unhealthy |
| J-aggregate | High Concentration | ~540 | ~590 | Red / Orange | Healthy |
Note: Optimal excitation and emission wavelengths may vary slightly depending on the specific instrumentation and buffer conditions. It is always recommended to confirm these settings on your instrument.
Experimental Protocols
The following are generalized protocols for using JC-10 in common applications. Specific details may need to be optimized for your cell type and experimental conditions.
General Reagent Preparation
-
JC-10 Stock Solution: Prepare a stock solution of JC-10 in DMSO. The concentration will depend on the supplier's instructions, but is typically in the range of 1-10 mM. Store protected from light at -20°C.
-
JC-10 Staining Solution: On the day of the experiment, dilute the JC-10 stock solution in pre-warmed cell culture medium or an appropriate buffer (e.g., HBSS) to the final working concentration (typically 1-20 µM). The optimal concentration should be determined empirically for each cell type.
-
Positive Control (Optional but Recommended): Prepare a stock solution of a mitochondrial membrane potential uncoupler, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) or CCCP (carbonyl cyanide m-chloro phenyl hydrazone), in DMSO. A typical working concentration is 5-50 µM.
Experimental Workflow for Fluorescence Microscopy
References
- 1. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JC-10 Mitochondrial Membrane Potential Assay | G-Biosciences [gbiosciences.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. raybiotech.com [raybiotech.com]
JC-10 Probe for Apoptosis Detection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the JC-10 probe, a sensitive fluorescent tool for the detection of mitochondrial membrane potential (ΔΨm) changes, a key indicator of early-stage apoptosis. We will delve into the core mechanism of JC-10, present its spectral properties, and provide detailed experimental protocols for its application in various research settings.
Introduction to JC-10 and Apoptosis Detection
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. A hallmark of the early stages of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). JC-10 is a lipophilic cationic fluorescent probe that is actively used to measure these changes in ΔΨm.
An improvement upon its predecessor, JC-1, JC-10 exhibits superior water solubility, which prevents precipitation in aqueous buffers and leads to more reliable and reproducible results.[1][2][3] In healthy, non-apoptotic cells with a high mitochondrial membrane potential, JC-10 accumulates in the mitochondria and forms "J-aggregates," which emit a red to orange fluorescence.[4][5][6] Conversely, in apoptotic cells with a collapsed or compromised mitochondrial membrane potential, JC-10 remains in the cytoplasm in its monomeric form, emitting a green fluorescence.[1][4][6] This shift in fluorescence from red/orange to green is a clear and quantifiable indicator of apoptosis. The ratiometric analysis of the red to green fluorescence intensity provides a robust method for determining the degree of mitochondrial depolarization.[4][6]
Mechanism of Action
The functionality of JC-10 is intrinsically linked to the electrochemical potential gradient across the mitochondrial membrane. In healthy cells, the high negative charge inside the mitochondria drives the accumulation of the positively charged JC-10 molecules. The high concentration of JC-10 within the mitochondria facilitates the formation of J-aggregates, which have distinct spectral properties compared to the JC-10 monomers.
When apoptosis is initiated, the mitochondrial membrane becomes depolarized. This loss of the electrochemical gradient prevents the accumulation of JC-10 within the mitochondria. As a result, the probe remains in the cytoplasm at a lower concentration, existing primarily as monomers. This differential localization and aggregation state directly translate to a detectable change in fluorescence emission, providing a sensitive readout for mitochondrial health.
Quantitative Data Summary
The spectral properties of JC-10 are crucial for designing experiments and setting up detection instrumentation. The following tables summarize the key quantitative data for JC-10 monomers and J-aggregates.
Table 1: Spectral Properties of JC-10
| Form | Excitation (nm) | Emission (nm) | Fluorescence Color | Cellular State |
| Monomer | ~490[1][5][7] | ~525[1][5][7] | Green | Apoptotic |
| J-Aggregate | ~540[1][5][7] | ~590[1][5][7] | Red/Orange | Healthy |
Table 2: Recommended Filter Sets for Detection
| Application | JC-10 Monomer (Green) | JC-10 J-Aggregate (Red/Orange) |
| Flow Cytometry | FL1 Channel (FITC settings)[8] | FL2 Channel[8] |
| Fluorescence Microscopy | FITC/GFP filter set[7] | Texas Red filter set[7] |
| Microplate Reader | Ex/Em: 490/525 nm[7] | Ex/Em: 540/590 nm[7] |
Experimental Protocols
Detailed methodologies for utilizing the JC-10 probe in common experimental setups are provided below. Note that optimal conditions may vary depending on the cell type and experimental design.
General Considerations
-
Cell Handling: JC-10 staining is intended for live cells and is not suitable for fixed cells.
-
Light Sensitivity: JC-10 is light-sensitive. Protect the dye and stained cells from light as much as possible.[5]
-
Positive Control: It is highly recommended to include a positive control for apoptosis, such as treating cells with carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP).[4][9] These agents are uncouplers of mitochondrial oxidative phosphorylation and will induce a rapid collapse of the mitochondrial membrane potential.
Protocol for Flow Cytometry
This protocol is optimized for the analysis of suspension or adherent cells.
Materials:
-
JC-10 stock solution (typically in DMSO)
-
Assay Buffer
-
Treated and untreated cell populations
-
Positive control (e.g., FCCP or CCCP)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired density and treat with the experimental compounds to induce apoptosis. Include untreated and positive control groups.
-
Harvesting: For adherent cells, gently detach them using trypsin or a cell scraper. For suspension cells, collect them by centrifugation.
-
Staining:
-
Prepare the JC-10 staining solution by diluting the JC-10 stock in pre-warmed cell culture medium or assay buffer. A final concentration of 1-15 µM is a good starting point, but should be optimized for your cell type.[7]
-
Resuspend the cell pellet in the JC-10 staining solution at a concentration of approximately 1-5 x 10^5 cells/mL.[7]
-
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator, protected from light.[9] The optimal incubation time may vary between cell types.
-
Washing (Optional but Recommended): Centrifuge the cells and resuspend the pellet in pre-warmed assay buffer to remove excess dye.
-
Analysis: Analyze the cells on a flow cytometer. Use the FL1 channel (FITC settings) to detect the green fluorescence of JC-10 monomers and the FL2 channel to detect the red/orange fluorescence of J-aggregates.[8][10]
Protocol for Fluorescence Microscopy
This protocol is suitable for visualizing changes in mitochondrial membrane potential in adherent cells.
Materials:
-
JC-10 stock solution
-
Cell culture medium
-
Cells cultured on coverslips or in imaging-compatible plates
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on coverslips or in an imaging plate and allow them to adhere.
-
Treatment: Treat the cells with your compounds of interest to induce apoptosis.
-
Staining:
-
Prepare the JC-10 staining solution as described for flow cytometry.
-
Remove the culture medium and add the JC-10 staining solution to the cells.
-
-
Incubation: Incubate for 15-60 minutes at 37°C, protected from light.[9]
-
Washing: Gently wash the cells with pre-warmed assay buffer or culture medium.
-
Imaging: Observe the cells under a fluorescence microscope. Use a filter set for FITC/GFP to visualize the green monomer fluorescence and a filter set for Texas Red to visualize the red/orange J-aggregate fluorescence.[7] Healthy cells will exhibit bright red/orange mitochondrial staining, while apoptotic cells will show a diffuse green cytoplasmic fluorescence.
Protocol for Microplate Reader Assay
This protocol is designed for high-throughput screening of compounds that affect mitochondrial membrane potential.
Materials:
-
JC-10 stock solution
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence microplate reader with dual emission detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom microplate at an appropriate density.
-
Treatment: Add test compounds to the wells and incubate for the desired period.
-
Staining: Add the JC-10 staining solution to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.[11]
-
Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the ratio of the red/orange fluorescence to the green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.
Apoptotic Signaling Pathways
The collapse of the mitochondrial membrane potential is a central event in the intrinsic pathway of apoptosis. This event leads to the release of pro-apoptotic factors from the mitochondria, ultimately resulting in caspase activation and cell death.
Conclusion
The JC-10 probe is a powerful and reliable tool for the detection of early-stage apoptosis through the measurement of mitochondrial membrane potential. Its enhanced water solubility and robust ratiometric fluorescence signal make it an excellent choice for a variety of applications, including flow cytometry, fluorescence microscopy, and high-throughput screening. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize JC-10 to gain valuable insights into the mechanisms of cell death and the effects of novel therapeutic agents.
References
- 1. JC-10 Mitochondrial Membrane Potential Assay | G-Biosciences [gbiosciences.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. JC-10 Mitochondrial Membrane Potential Assay Kit | Fluorescent mitochondrial membrane potential probe | Hello Bio [hellobio.com]
- 6. ebiohippo.com [ebiohippo.com]
- 7. hellobio.com [hellobio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. abcam.com [abcam.com]
- 11. assaygenie.com [assaygenie.com]
JC-10: A Technical Guide to Measuring Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of JC-10, a fluorescent probe used for the critical assessment of mitochondrial membrane potential (ΔΨm). It is intended to serve as a practical resource for researchers, scientists, and professionals in drug development who are investigating cellular health, apoptosis, and mitochondrial function. This document details the mechanism of action of JC-10, its advantages over the more traditional JC-1 dye, and provides detailed protocols for its application in various experimental platforms.
Introduction to Mitochondrial Membrane Potential and JC-10
The mitochondrial membrane potential is a crucial indicator of cellular health and a key parameter of mitochondrial function.[1] A distinctive feature of the early stages of apoptosis is the disruption of normal mitochondrial function, often characterized by a collapse in ΔΨm.[2] The lipophilic cationic dye JC-10 is a sensitive fluorescent probe used to detect disturbances in mitochondrial membrane potential.[3]
JC-10 was developed as a superior alternative to the widely used JC-1 probe, primarily addressing the latter's poor water solubility.[4][5] While JC-1 can precipitate in aqueous buffers even at low concentrations, JC-10 exhibits significantly better water solubility, which helps in eliminating artifacts and reducing assay variability.[2][4][6] Like its predecessor, JC-10 is a ratiometric dye that differentially accumulates in mitochondria based on their membrane potential.[7]
In healthy cells with a high mitochondrial membrane potential, the cationic JC-10 dye enters the mitochondria and forms "J-aggregates," which emit an orange to red fluorescence.[7][8] Conversely, in unhealthy or apoptotic cells with a depolarized mitochondrial membrane, JC-10 fails to accumulate within the mitochondria and remains in the cytoplasm in its monomeric form, emitting a green fluorescence.[1][8] This shift from orange/red to green fluorescence provides a clear and quantifiable measure of mitochondrial health.[7] The ratiometric analysis of the two emission wavelengths allows for a robust and internally controlled assessment of ΔΨm.
Mechanism of Action
The fundamental principle behind JC-10 lies in its electrochemical potential-dependent accumulation in mitochondria. The dye's behavior can be summarized in the following workflow:
Caption: Mechanism of JC-10 in healthy versus apoptotic cells.
Quantitative Data Summary
For ease of comparison, the following tables summarize the key quantitative parameters for using JC-10.
Table 1: Spectral Properties of JC-10
| Form | Excitation (nm) | Emission (nm) | Color | Location in Cell |
| Monomer | ~490[3] | ~525[1] | Green | Cytoplasm (in apoptotic cells)[1] |
| J-aggregate | ~540[1] | ~590[1] | Orange/Red | Mitochondria (in healthy cells)[1] |
Table 2: Recommended Filter Sets for Detection
| Application | Green Monomer (e.g., FITC/GFP channel) | Orange/Red Aggregate (e.g., TRITC/PE/Texas Red channel) |
| Fluorescence Microscopy | Ex/Em: ~490/525 nm[9] | Ex/Em: ~540/590 nm[9] |
| Flow Cytometry | FL1 channel[4] | FL2 channel[4] |
| Microplate Reader | Ex/Em: ~485/535 nm[1] | Ex/Em: ~535/595 nm[1] |
Table 3: Typical Reagent Concentrations and Incubation Times
| Parameter | Concentration/Time | Notes |
| JC-10 Working Concentration | 1-15 µM[10] | Optimal concentration may vary by cell type.[1] |
| Incubation Time | 15-60 minutes[1] | Dependent on cell type and experimental conditions.[1] |
| Positive Control (FCCP) | 2-10 µM[11] | Induces mitochondrial depolarization.[12] |
| Positive Control (CCCP) | 2-10 µM[11] | Induces mitochondrial depolarization.[12] |
Experimental Protocols
The following sections provide detailed methodologies for the most common applications of JC-10. It is important to note that these are general protocols and may require optimization for specific cell types and experimental conditions.
General Preparation of JC-10 Working Solution
-
Thaw Reagents : Allow the JC-10 stock solution (typically in DMSO) and assay buffer to warm to room temperature, protected from light.[8]
-
Prepare Working Solution : Prepare the JC-10 working solution by diluting the stock solution in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES or provided assay buffer) to the desired final concentration (e.g., 10-30 µM).[9] Some protocols recommend the addition of 0.02% Pluronic® F-127 to prevent dye aggregation in the buffer.[9]
Caption: Workflow for JC-10 working solution preparation.
Protocol for Fluorescence Microscopy
-
Cell Seeding : Seed cells on coverslips or in imaging-appropriate plates (e.g., 96-well black, clear bottom plates) and culture overnight.[1]
-
Induce Apoptosis : Treat cells with the test compound for the desired period to induce apoptosis. Include positive (e.g., FCCP or CCCP) and negative (vehicle) controls.[1]
-
Dye Loading : Remove the culture medium and add the JC-10 working solution to the cells.[1]
-
Incubation : Incubate the cells for 15-60 minutes at 37°C, protected from light.[1]
-
Washing (Optional) : Some protocols suggest gently washing the cells with pre-warmed assay buffer after incubation.[1]
-
Imaging : Observe the cells under a fluorescence microscope using standard FITC/GFP and TRITC/Texas Red filter sets.[9] Healthy cells will exhibit orange/red mitochondrial staining, while apoptotic cells will show increased green cytoplasmic fluorescence.
Protocol for Flow Cytometry
-
Cell Preparation : Culture cells in suspension or harvest adherent cells. Treat with the test compound to induce apoptosis, including appropriate controls.[11]
-
Cell Count : Centrifuge the cells and resuspend them to a concentration of 2-5 x 10^5 cells per tube.[11]
-
Dye Loading : Resuspend the cell pellet in 500 µL of the JC-10 working solution.[11]
-
Incubation : Incubate for 15-60 minutes at 37°C or room temperature, protected from light.[11]
-
Analysis : Analyze the stained cells on a flow cytometer. Detect green fluorescence in the FL1 channel and orange/red fluorescence in the FL2 channel.[13] A shift from the FL2 to the FL1 channel indicates mitochondrial depolarization. Compensation between the channels may be necessary.[14]
Caption: Expected output from flow cytometry analysis with JC-10.
Protocol for Microplate Reader Assay
-
Cell Seeding : Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 5 x 10^5 cells per well and culture overnight.[1]
-
Induce Apoptosis : Treat cells with the test compound as required.[1]
-
Dye Loading : Replace the culture medium with 100 µL of the JC-10 working solution.[1]
-
Incubation : Incubate the plate for 15-60 minutes at 37°C.[1]
-
Fluorescence Reading : Measure the fluorescence intensity using a microplate reader. Read the green monomer fluorescence at Ex/Em ~485/535 nm and the orange/red aggregate fluorescence at Ex/Em ~535/595 nm.[1]
-
Data Analysis : The results are typically expressed as a ratio of the red fluorescence to the green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.[1]
Advantages and Disadvantages of JC-10
Advantages:
-
Superior Water Solubility : JC-10 has significantly better water solubility than JC-1, preventing precipitation in aqueous buffers and reducing artifacts.[6]
-
High Sensitivity : It can detect subtle changes in mitochondrial membrane potential.[2][15]
-
Ratiometric Measurement : The dual-emission nature allows for a ratiometric analysis, providing an internally controlled and more reliable quantification of ΔΨm changes.[7]
-
Versatility : JC-10 is compatible with multiple platforms, including fluorescence microscopy, flow cytometry, and microplate readers.[2]
Disadvantages:
-
Cell-Line Dependency : The performance of JC-10 can be cell-line dependent.[9]
-
Light Sensitivity : JC-10 is light-sensitive and requires careful handling to avoid photobleaching.[7]
-
Live Cells Only : The assay is suitable only for live cells and does not work on fixed samples.[1]
Conclusion
JC-10 is a robust and sensitive fluorescent probe for the measurement of mitochondrial membrane potential. Its enhanced water solubility and ratiometric properties make it a superior alternative to JC-1 for a wide range of applications in cell health assessment, apoptosis research, and drug toxicity screening. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively utilize JC-10 to gain valuable insights into mitochondrial function.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. stratech.co.uk [stratech.co.uk]
- 6. abcam.com [abcam.com]
- 7. JC-10 | Fluorescent mitochondrial membrane potential probe | Hello Bio [hellobio.com]
- 8. assaygenie.com [assaygenie.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. hellobio.com [hellobio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. assaygenie.com [assaygenie.com]
- 13. content.abcam.com [content.abcam.com]
- 14. interchim.fr [interchim.fr]
- 15. JC-10 - CAS-Number n/a - Order from Chemodex [chemodex.com]
JC-10: A Ratiometric Probe for Mitochondrial Membrane Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the JC-10 fluorescent probe, a valuable tool for assessing mitochondrial membrane potential (ΔΨm). We will delve into the core principles of JC-10, its spectral properties, and the interpretation of its fluorescence signals. This guide also includes detailed experimental protocols for various platforms and summarizes key quantitative data to facilitate experimental design and data analysis.
Introduction: The Significance of Mitochondrial Membrane Potential
The mitochondrial membrane potential is a critical parameter of mitochondrial function and a key indicator of cellular health.[1] Generated by the electron transport chain, ΔΨm is essential for ATP synthesis, mitochondrial homeostasis, and the regulation of cellular processes such as apoptosis.[2][3] A decrease or collapse in ΔΨm is considered a hallmark of early-stage apoptosis, occurring before nuclear changes like chromatin condensation.[2][4][5] Therefore, the accurate measurement of ΔΨm is crucial for research in cell metabolism, drug discovery, and toxicology.[1]
JC-10 is a cationic, lipophilic fluorescent dye designed to monitor ΔΨm in live cells.[1][6] It serves as a superior alternative to the more traditional JC-1 dye, primarily due to its enhanced water solubility, which prevents precipitation in aqueous buffers and reduces experimental artifacts.[7][8][9] This improved solubility and higher sensitivity make JC-10 a robust and reliable probe for various applications, including flow cytometry, fluorescence microscopy, and high-throughput microplate assays.[2][3]
The Core Principle: Green vs. Red Fluorescence
The utility of JC-10 as a ΔΨm probe lies in its ability to exhibit potential-dependent fluorescence, shifting its emission from green to red as the mitochondrial membrane potential increases.[7][8] This phenomenon is based on the reversible formation of JC-10 aggregates within the mitochondria.
-
Green Fluorescence (Monomers): In cells with low mitochondrial membrane potential, such as apoptotic or unhealthy cells, JC-10 cannot accumulate within the mitochondria.[3][5] It remains in the cytoplasm in its monomeric form, which emits a green fluorescence.[2][4]
-
Red Fluorescence (J-aggregates): In healthy cells with a high mitochondrial membrane potential, the cationic JC-10 dye is driven into the negatively charged mitochondrial matrix.[4][5] As the dye concentrates within the mitochondria, it forms reversible aggregates known as "J-aggregates," which exhibit a distinct red to orange fluorescence.[6][7]
This ratiometric detection—analyzing the ratio of red to green fluorescence—provides a sensitive and quantitative measure of mitochondrial depolarization.[5][10] An increase in the green-to-red fluorescence ratio indicates a decrease in mitochondrial membrane potential and is often associated with the onset of apoptosis.[4]
Quantitative Data Summary
For ease of reference, the following tables summarize the key quantitative parameters for working with JC-10.
Table 1: Spectral Properties of JC-10
| State | Excitation (nm) | Emission (nm) | Fluorescence Color |
| Monomer | ~490[6][11] | ~525[6][11] | Green |
| J-aggregate | ~540[6][11] | ~590[6][11] | Red/Orange |
Table 2: Recommended Reagent Concentrations
| Reagent | Application | Recommended Working Concentration |
| JC-10 Dye | Flow Cytometry, Microplate Assay, Microscopy | 1-15 µM (optimization may be required)[6][12] |
| FCCP/CCCP | Positive Control (Mitochondrial Decoupling Agent) | 2-20 µM[6][12][13] |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the mechanism of JC-10 action and a generalized experimental workflow.
Caption: Mechanism of JC-10 fluorescence in healthy vs. apoptotic cells.
Caption: Generalized experimental workflow for a JC-10 assay.
Experimental Protocols
The following are detailed protocols for performing a JC-10 mitochondrial membrane potential assay using a microplate reader, flow cytometry, and fluorescence microscopy. Note that these are starting points and may require optimization for specific cell types and experimental conditions.
This protocol is suitable for high-throughput screening of compounds that may affect mitochondrial membrane potential.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom microtiter plate at a density of 5 x 10^4 to 5 x 10^5 cells per well in 100 µL of cell culture medium.[6] Incubate overnight in a 5% CO2 incubator at 37°C.[6]
-
Compound Treatment: Treat the cells with the desired test compounds. Include appropriate controls, such as a vehicle-only control and a positive control using a mitochondrial decoupling agent like FCCP (final concentration 2-20 µM).[6][13]
-
Preparation of JC-10 Staining Solution: Prepare the JC-10 working solution by diluting the stock solution in pre-warmed cell culture medium or assay buffer to the desired final concentration (e.g., 1:200 dilution for some kits).[6] Protect the solution from light.[6]
-
Staining: Remove the cell culture medium and add 100 µL of the JC-10 working solution to each well.[6]
-
Incubation: Incubate the plate for 15-60 minutes in a 5% CO2 incubator at 37°C.[6] The optimal incubation time can vary depending on the cell type.[6]
-
Fluorescence Measurement: Read the fluorescence using a microplate reader.
-
Data Analysis: Plot the ratio of red to green fluorescence to determine the effect of the test compound on mitochondrial membrane potential.[6]
This protocol allows for the quantitative analysis of mitochondrial membrane potential on a single-cell basis.
-
Cell Culture and Treatment: Culture cells in appropriate culture plates (e.g., 6-, 12-, or 24-well plates) to a density of approximately 5 x 10^5 cells/mL.[6] Treat the cells with your test compound as described in the microplate protocol.
-
Preparation of JC-10 Staining Solution: Prepare the JC-10 working solution as described above.
-
Staining: Replace the cell culture medium with the JC-10 working solution.[6]
-
Incubation: Incubate the cells for 15-60 minutes in a 5% CO2 incubator at 37°C.[6]
-
Cell Harvesting: Harvest the cells by trypsinization or scraping.[6] Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspension: Resuspend the cells in 500 µL of the JC-10 working solution or an appropriate assay buffer.[14]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
-
Data Analysis: The ratio of FL2 to FL1 fluorescence intensity can be used to monitor changes in mitochondrial membrane potential.[13][16]
This protocol is for the qualitative visualization of mitochondrial membrane potential in adherent cells.
-
Cell Culture and Treatment: Seed cells on glass-bottom dishes or chamber slides. Treat the cells with your test compound as described in the previous protocols.
-
Staining: Replace the culture medium with the JC-10 working solution.
-
Incubation: Incubate for 15-60 minutes at 37°C.[6]
-
Washing (Optional): You may rinse the cells with a pre-warmed assay buffer to reduce background fluorescence.[6]
-
Imaging: Observe the cells under a fluorescence microscope using standard filter sets for FITC (for green monomers) and Rhodamine or Texas Red (for red aggregates).[6][12] Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show predominantly green fluorescence.
Conclusion
JC-10 is a powerful and reliable fluorescent probe for the ratiometric measurement of mitochondrial membrane potential. Its improved solubility and robust performance make it an invaluable tool for researchers and professionals in various fields, including apoptosis research, drug screening, and cellular toxicology. By understanding the principles of JC-10 fluorescence and following standardized protocols, researchers can obtain accurate and reproducible data on this critical aspect of cellular health.
References
- 1. raybiotech.com [raybiotech.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. stratech.co.uk [stratech.co.uk]
- 4. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zeta-life.com [zeta-life.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. stratech.co.uk [stratech.co.uk]
- 9. JC-10 *Superior alternative to JC-1* | AAT Bioquest [aatbio.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. JC-10 | Fluorescent mitochondrial membrane potential probe | Hello Bio [hellobio.com]
- 12. hellobio.com [hellobio.com]
- 13. store.sangon.com [store.sangon.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. assaygenie.com [assaygenie.com]
- 16. abcam.com [abcam.com]
JC-10: A Technical Guide for Mitochondrial Membrane Potential Assessment
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JC-10, a fluorescent probe used for the determination of mitochondrial membrane potential (ΔΨm). It is designed for researchers, scientists, and professionals in drug development who are investigating cellular health, apoptosis, and mitochondrial function. This document details the mechanism of action, experimental protocols, and data interpretation associated with the use of JC-10.
Introduction
Mitochondrial membrane potential is a critical indicator of cellular health and function. A decrease in ΔΨm is a hallmark of early-stage apoptosis and is implicated in various pathological conditions. JC-10 is a lipophilic cationic dye that serves as a reliable fluorescent reporter for changes in mitochondrial membrane potential. It is recognized as a superior alternative to the more traditional JC-1 dye, primarily due to its enhanced aqueous solubility, which mitigates issues with precipitation and leads to more consistent and reproducible results.[1][2][3]
In healthy, non-apoptotic cells, JC-10 accumulates in the mitochondria, driven by the negative charge of the intact mitochondrial membrane. This high concentration leads to the formation of "J-aggregates," which emit a red to orange fluorescence.[1][4][5][6] Conversely, in apoptotic cells where the mitochondrial membrane potential has collapsed, JC-10 cannot accumulate within the mitochondria and remains in the cytoplasm in its monomeric form, which emits a green fluorescence.[1][4][5][6] The ratio of red to green fluorescence, therefore, provides a sensitive measure of the mitochondrial membrane potential and can be used to distinguish healthy cells from apoptotic cells.
Mechanism of Action
The ratiometric and reversible nature of JC-10 fluorescence is central to its utility. In healthy cells with a polarized mitochondrial membrane (high ΔΨm), the dye enters the mitochondria and forms J-aggregates, resulting in a fluorescence emission shift from green to red/orange. When the mitochondrial membrane depolarizes (low ΔΨm), the J-aggregates dissociate back into monomers, and the fluorescence shifts back to green. This dynamic property allows for the real-time monitoring of changes in mitochondrial health.
Caption: Mechanism of JC-10 in healthy versus apoptotic cells.
Quantitative Data
The spectral properties of JC-10 are crucial for designing experiments and for the correct setup of detection instrumentation such as flow cytometers, fluorescence microscopes, and microplate readers.
| Form | State | Excitation (nm) | Emission (nm) | Fluorescence Color |
| Monomer | Low ΔΨm (Apoptotic) | ~490[1][4][5] | ~525[1][4][5] | Green |
| J-Aggregate | High ΔΨm (Healthy) | ~540[1][5] | ~590[1][5][7][8] | Red/Orange |
Experimental Protocols
The following are generalized protocols for the use of JC-10 in common cell biology applications. It is important to note that optimal conditions, such as cell density and dye concentration, may vary depending on the cell type and experimental setup and should be empirically determined.
JC-10 Staining for Flow Cytometry
This protocol is designed for the analysis of mitochondrial membrane potential in a cell suspension using a flow cytometer.
Materials:
-
JC-10 stock solution
-
Assay Buffer
-
Phosphate-Buffered Saline (PBS)
-
Cells in suspension
-
Positive control (e.g., FCCP or CCCP)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your cell line using the desired treatment. Include both positive and negative controls.
-
For adherent cells, gently detach them using trypsin or a cell scraper.
-
Wash the cells with PBS and resuspend them in media or PBS at a concentration of 1 x 10^6 cells/mL.
-
-
JC-10 Staining:
-
Prepare the JC-10 staining solution by diluting the JC-10 stock solution in the provided assay buffer to the desired final concentration (typically 1-20 µM).
-
Add the JC-10 staining solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Use the 488 nm laser for excitation.
-
Detect green fluorescence (monomers) in the FL1 channel (e.g., 530/30 nm filter).
-
Detect red fluorescence (J-aggregates) in the FL2 channel (e.g., 585/42 nm filter).
-
Proper compensation is critical to minimize spectral overlap between the green and red channels.
-
Caption: Experimental workflow for JC-10 staining in flow cytometry.
JC-10 Staining for Fluorescence Microscopy
This protocol is suitable for visualizing changes in mitochondrial membrane potential in adherent cells.
Materials:
-
JC-10 stock solution
-
Assay Buffer
-
Cells cultured on coverslips or in imaging dishes
-
Positive control (e.g., FCCP or CCCP)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips or in imaging dishes and allow them to adhere.
-
Treat the cells with the compound of interest to induce apoptosis.
-
-
JC-10 Staining:
-
Prepare the JC-10 staining solution as described for flow cytometry.
-
Remove the culture medium and add the JC-10 staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells twice with pre-warmed PBS or culture medium.
-
-
Imaging:
-
Image the cells immediately on a fluorescence microscope.
-
Use a filter set for green fluorescence (e.g., FITC) to visualize JC-10 monomers.
-
Use a filter set for red fluorescence (e.g., TRITC or Texas Red) to visualize J-aggregates.
-
Merge the green and red channel images to observe the relative distribution of the two forms of JC-10.
-
JC-10 Assay using a Microplate Reader
This protocol is ideal for high-throughput screening of compounds that affect mitochondrial membrane potential.
Materials:
-
JC-10 stock solution
-
Assay Buffer
-
Cells cultured in a black, clear-bottom 96-well plate
-
Positive control (e.g., FCCP or CCCP)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with the test compounds.
-
-
JC-10 Staining:
-
Add the JC-10 staining solution directly to the wells.
-
Incubate for 15-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity for each well.
-
A decrease in the red/green ratio is indicative of a loss of mitochondrial membrane potential.
-
Important Considerations
-
Light Sensitivity: JC-10 is light-sensitive; therefore, all staining and incubation steps should be performed in the dark.
-
Live Cells Only: JC-10 staining is only effective on live cells as it relies on the presence of an intact mitochondrial membrane potential.[1] Cell fixation will disrupt the membrane potential and is not recommended.
-
Positive Controls: The use of a mitochondrial membrane potential uncoupler, such as FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) or CCCP (carbonyl cyanide m-chlorophenyl hydrazone), as a positive control is highly recommended to validate the assay.[1][9][10]
Conclusion
JC-10 is a powerful and reliable tool for the assessment of mitochondrial membrane potential in cell biology research and drug development. Its superior solubility and ratiometric fluorescence properties provide a robust method for detecting apoptosis and mitochondrial dysfunction across various platforms, including flow cytometry, fluorescence microscopy, and high-throughput screening. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ JC-10 to gain valuable insights into cellular health and disease.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Monitoring of Mitochondrial Membrane Potential Changes in Live Cells Using JC-10 | AAT Bioquest [aatbio.com]
- 3. stratech.co.uk [stratech.co.uk]
- 4. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JC-10 | Fluorescent mitochondrial membrane potential probe | Hello Bio [hellobio.com]
- 6. raybiotech.com [raybiotech.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. JC-1 and JC-10 – Mitochondrial Membrane Potential Probes - Chemodex [chemodex.com]
- 9. apexbt.com [apexbt.com]
- 10. docs.aatbio.com [docs.aatbio.com]
JC-10: A Ratiometric Fluorescent Probe for the Quantitative Assessment of Cellular Stress via Mitochondrial Membrane Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial integrity is a cornerstone of cellular health, and the mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial function.[1] A disruption in ΔΨm is an early hallmark of cellular stress and a key event in the apoptotic cascade.[2] JC-10 is a robust fluorescent probe designed for the sensitive detection of changes in mitochondrial membrane potential.[1] This lipophilic, cationic dye provides a ratiometric response, enabling researchers to quantitatively assess cellular health and cytotoxicity.[2][3] An enhanced analog of its predecessor JC-1, JC-10 boasts superior aqueous solubility, which mitigates the issue of precipitation in experimental buffers and leads to more reliable and reproducible results.[4][5][6] In healthy, non-apoptotic cells, JC-10 accumulates within the mitochondria, driven by the negative charge of the intact membrane potential, and forms characteristic J-aggregates that emit an orange-red fluorescence.[7][8] Conversely, in cells undergoing apoptosis or experiencing cellular stress, the mitochondrial membrane potential collapses.[7] This depolarization prevents the accumulation of JC-10, causing it to remain in the cytoplasm in its monomeric form, which emits a green fluorescence.[7][9] The ratio of red to green fluorescence, therefore, provides a quantitative measure of mitochondrial health and the extent of cellular stress.[10] This guide provides a comprehensive overview of the principles of JC-10, its applications, and detailed protocols for its use in various analytical platforms.
Mechanism of Action
The functionality of JC-10 as a mitochondrial membrane potential sensor is rooted in its electrochemical properties and concentration-dependent fluorescence. As a positively charged molecule, JC-10 is electrophoretically drawn into the negatively charged mitochondrial matrix of healthy cells. The high mitochondrial membrane potential facilitates the accumulation of JC-10 to a concentration at which it self-assembles into J-aggregates. These aggregates exhibit a distinct spectral shift, with an orange-red fluorescence emission. When cells are subjected to stress or cytotoxic agents that induce apoptosis, the mitochondrial permeability transition pore opens, leading to the dissipation of the proton gradient and a collapse of the mitochondrial membrane potential. Consequently, JC-10 can no longer accumulate within the mitochondria and disperses throughout the cytoplasm in its lower concentration monomeric form, which fluoresces green. This shift from orange-red to green fluorescence is a clear indicator of mitochondrial depolarization and, by extension, cellular stress.
Caption: Mechanism of JC-10 in healthy versus stressed cells.
Quantitative Data Presentation
The ratiometric nature of JC-10 allows for a quantitative analysis of mitochondrial membrane potential. The following table summarizes the key quantitative parameters for JC-10 assays.
| Parameter | JC-10 Monomer | JC-10 J-Aggregate | Notes |
| Excitation Wavelength | ~490 nm[7][8] | ~540 nm[7][8] | Optimal excitation can vary slightly based on instrumentation. |
| Emission Wavelength | ~525 nm[7][8] | ~590 nm[7][8] | A distinct spectral separation allows for ratiometric analysis. |
| Recommended Concentration | 1-15 µM[11] | 1-15 µM[11] | Optimal concentration is cell-type dependent and should be determined empirically. |
| Incubation Time | 15-60 minutes[7] | 15-60 minutes[7] | Incubation time may require optimization based on cell type and experimental conditions. |
| Positive Control | FCCP or CCCP (2-10 µM)[1] | FCCP or CCCP (2-10 µM)[1] | Induces mitochondrial depolarization. |
Experimental Protocols
JC-10 is a versatile probe compatible with various platforms, including flow cytometry, fluorescence microscopy, and microplate readers.[8] The following are detailed methodologies for each of these key experiments.
Flow Cytometry Assay
-
Cell Preparation:
-
Culture cells to the desired confluence in a 6-, 12-, or 24-well plate.
-
Induce cellular stress or apoptosis by treating cells with the test compound for the desired duration. Include appropriate positive (e.g., FCCP) and negative (vehicle) controls.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or 0.5 mM EDTA to maintain cell integrity.[4] For suspension cells, proceed to the next step.
-
Harvest the cells by centrifugation and wash them once with a serum-containing medium.
-
Resuspend the cell pellet in a suitable buffer (e.g., Hank's Balanced Salt Solution) to a concentration of 1-5 x 10^5 cells/mL.[11]
-
-
JC-10 Staining:
-
Data Acquisition:
-
Analyze the stained cells using a flow cytometer.
-
Detect the green fluorescence of JC-10 monomers in the FL1 channel (FITC settings).[1]
-
Detect the orange-red fluorescence of JC-10 J-aggregates in the FL2 channel (PE settings).[1]
-
Use unstained and single-stained controls for proper compensation and gating.
-
-
Data Analysis:
-
Quantify the percentage of cells in the healthy (high red fluorescence) and stressed/apoptotic (high green fluorescence) populations.
-
Calculate the ratio of red to green fluorescence intensity for a quantitative measure of mitochondrial membrane potential.
-
Fluorescence Microscopy Assay
-
Cell Preparation:
-
Seed cells on glass coverslips or in imaging-compatible microplates and allow them to adhere overnight.
-
Treat the cells with the test compound as described for the flow cytometry assay.
-
-
JC-10 Staining:
-
Image Acquisition:
-
Observe the cells under a fluorescence microscope.
-
Use a standard FITC or GFP filter set to visualize the green fluorescence of JC-10 monomers.[11]
-
Use a standard Rhodamine or Texas Red filter set to visualize the orange-red fluorescence of JC-10 J-aggregates.[11]
-
Capture images of both channels for the same field of view.
-
-
Data Analysis:
-
Qualitatively assess the change in fluorescence from red to green in treated versus control cells.
-
For quantitative analysis, use image analysis software to measure the fluorescence intensity of both channels and calculate the red/green fluorescence ratio per cell or per region of interest.
-
Microplate Reader Assay
-
Cell Preparation:
-
Seed cells in a 96-well black, clear-bottom microplate at a density of 5 x 10^4 to 5 x 10^5 cells per well.[7]
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with the test compound as previously described.
-
-
JC-10 Staining:
-
Remove the culture medium and add the JC-10 loading solution to each well.
-
Incubate the plate for 15-60 minutes at 37°C, protected from light.[7]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from blank wells.
-
Calculate the ratio of red to green fluorescence intensity for each well.
-
Compare the ratios of treated wells to control wells to determine the effect of the test compound on mitochondrial membrane potential.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for a JC-10 assay, from initial cell culture to final data analysis.
Caption: A generalized workflow for JC-10 assays.
Conclusion
JC-10 is a highly sensitive and reliable fluorescent probe for the ratiometric measurement of mitochondrial membrane potential. Its superior solubility and bright fluorescence make it an invaluable tool for researchers in cell biology, toxicology, and drug discovery. By providing a quantitative measure of mitochondrial depolarization, JC-10 enables the detailed investigation of cellular stress, apoptosis, and mitochondrial dysfunction in response to various stimuli. The protocols and data presented in this guide offer a solid foundation for the successful implementation of JC-10 assays in a research setting.
References
- 1. store.sangon.com [store.sangon.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. JC-1 and JC-10 – Mitochondrial Membrane Potential Probes - Chemodex [chemodex.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. assaygenie.com [assaygenie.com]
- 9. JC-10 Mitochondrial Membrane Potential Assay Kit (ab112134) | Abcam [abcam.com]
- 10. raybiotech.com [raybiotech.com]
- 11. hellobio.com [hellobio.com]
Methodological & Application
Application Notes and Protocols for JC-10 Staining in Flow Cytometry
Introduction
JC-10, a lipophilic cationic dye, is a sensitive fluorescent probe utilized for monitoring mitochondrial membrane potential (ΔΨm), a key indicator of cell health and a critical parameter in the study of apoptosis.[1][2] As a superior alternative to its predecessor, JC-1, JC-10 exhibits enhanced water solubility, which prevents precipitation in aqueous buffers and allows for more reliable and reproducible results.[3][4][5] In healthy, non-apoptotic cells with a high mitochondrial membrane potential, JC-10 accumulates in the mitochondria and forms "J-aggregates," which emit a red to orange fluorescence.[1][6] Conversely, in apoptotic or unhealthy cells with a depolarized mitochondrial membrane, JC-10 remains in its monomeric form within the cytoplasm, emitting a green fluorescence.[3][6] This shift in fluorescence from red/orange to green provides a ratiometric measurement of the mitochondrial membrane potential, allowing for the quantitative analysis of cellular health and apoptosis.
The ratiometric nature of JC-10 allows for a clear distinction between healthy and apoptotic cell populations by flow cytometry.[4] The green monomeric form is typically detected in the fluorescein (B123965) (FITC) or FL1 channel, while the red/orange J-aggregates are detected in the phycoerythrin (PE) or FL2 channel.[4][7][8]
Principle of JC-10 Staining
The mechanism of JC-10 is based on its ability to selectively enter the mitochondria and reversibly change its fluorescence properties based on the mitochondrial membrane potential.
dot
Caption: Mechanism of JC-10 in healthy versus apoptotic cells.
Experimental Protocols
This section provides a detailed methodology for JC-10 staining of both suspension and adherent cells for subsequent analysis by flow cytometry.
Reagent Preparation
Proper preparation of reagents is critical for successful staining.
| Reagent | Preparation | Storage |
| JC-10 Stock Solution | Typically supplied as a 100X or 200X concentrate in DMSO.[4][9] | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[4][10] |
| Assay Buffer | Provided with most kits. If not, a buffer such as Hank's Balanced Salt Solution (HBSS) can be used.[9] | Store at 4°C. |
| JC-10 Staining Solution | Dilute the JC-10 stock solution in pre-warmed (37°C) Assay Buffer or cell culture medium to the final working concentration. A common dilution is 1:200.[1] | Prepare fresh before each use and protect from light. |
| Positive Control (Optional) | A mitochondrial membrane potential depolarizing agent, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), can be used. A typical working concentration is 5-20 μM.[1][11] | Refer to manufacturer's instructions for storage. |
Staining Protocol for Suspension Cells (e.g., Jurkat, Lymphocytes)
-
Cell Preparation: Culture cells to a density of 5 x 10^5 to 1 x 10^6 cells/mL.[4][10]
-
Treatment (Optional): Treat cells with the experimental compound(s) for the desired duration. Include a positive control (e.g., FCCP) and an untreated control.
-
Cell Collection: Centrifuge the cell suspension at approximately 400 x g for 5 minutes to pellet the cells.
-
Washing: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed cell culture medium or Assay Buffer. Repeat the centrifugation and resuspension step.
-
Staining: Resuspend the washed cell pellet in 500 µL of the freshly prepared JC-10 Staining Solution.[4][10]
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator, protected from light.[1][4] The optimal incubation time may vary depending on the cell type.
-
Washing (Optional): Some protocols recommend a final wash step to remove excess dye. Centrifuge the stained cells, discard the supernatant, and resuspend in 500 µL of Assay Buffer.
-
Flow Cytometry Analysis: Proceed immediately to data acquisition on a flow cytometer.
Staining Protocol for Adherent Cells (e.g., HeLa, MCF-7)
-
Cell Seeding: Seed cells in culture plates and allow them to adhere and grow overnight.
-
Treatment (Optional): Treat cells with the experimental compound(s) as described for suspension cells.
-
Cell Detachment: Gently detach the cells from the plate. The use of a non-enzymatic cell dissociation solution or a gentle enzyme like Accutase is recommended over trypsin to minimize cell stress. Alternatively, 0.5 mM EDTA can be used.[4]
-
Cell Collection and Washing: Follow steps 3 and 4 from the suspension cell protocol.
-
Staining and Incubation: Follow steps 5 and 6 from the suspension cell protocol.
-
Washing and Analysis: Follow steps 7 and 8 from the suspension cell protocol.
Flow Cytometry Data Acquisition and Analysis
Instrument Setup
| Parameter | Setting |
| Excitation Laser | 488 nm (Blue Laser)[1] |
| Emission Detection | Green Fluorescence (JC-10 Monomers): FITC or FL1 channel (~525/530 nm)[2][4] Red/Orange Fluorescence (J-Aggregates): PE or FL2 channel (~590 nm)[2][4] |
| Compensation | Due to spectral overlap between the green and red emission signals, compensation is crucial for accurate data analysis.[12] Use single-stained controls (untreated healthy cells for high red signal and FCCP-treated cells for high green signal) to set up the compensation matrix.[13] |
Data Analysis
-
Create a dot plot of FL2 (J-aggregates) vs. FL1 (JC-10 monomers).
-
Healthy cells will exhibit high FL2 fluorescence and appear in the upper-left quadrant.
-
Apoptotic cells will show a decrease in FL2 and an increase in FL1 fluorescence, shifting them to the lower-right quadrant.
-
The ratio of red to green fluorescence intensity can be used to quantify the change in mitochondrial membrane potential.
Experimental Workflow Diagram
dot
Caption: Flow cytometry workflow for JC-10 staining.
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak Signal | Insufficient dye concentration or incubation time. | Optimize dye concentration and/or increase incubation time. |
| Low cell number. | Ensure an adequate number of cells are stained (e.g., 5 x 10^5 to 1 x 10^6 cells/mL). | |
| High Background | Incomplete removal of excess dye. | Include a final wash step after staining. |
| Dye precipitation (less common with JC-10). | Ensure proper dilution of the stock solution in pre-warmed buffer. | |
| Poor Separation of Populations | Incorrect compensation settings. | Carefully set compensation using single-stained controls. |
| Cell death due to harsh handling. | Use gentle cell detachment methods for adherent cells and minimize centrifugation speeds. |
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. JC-10 Mitochondrial Membrane Potential Assay Kit (ab112134) | Abcam [abcam.com]
- 7. interchim.fr [interchim.fr]
- 8. stratech.co.uk [stratech.co.uk]
- 9. hellobio.com [hellobio.com]
- 10. store.sangon.com [store.sangon.com]
- 11. JC-10 Mitochondrial Membrane Potential Assay Kit (ab112133) | Abcam [abcam.com]
- 12. Why should I perform a compensation correction when using JC-10 in flow cytometry assays to quantitate mitochondrial membrane potential? | AAT Bioquest [aatbio.com]
- 13. How to do compensation in flow cytometer with JC-10 stained cells? | AAT Bioquest [aatbio.com]
Application Notes: JC-10 Mitochondrial Membrane Potential Assay Kit for 96-Well Plates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The JC-10 Mitochondrial Membrane Potential Assay Kit provides a sensitive and reliable method for detecting changes in mitochondrial membrane potential (ΔΨm), a key indicator of cell health and apoptosis.[1][2] JC-10 is a cationic, lipophilic fluorescent dye that offers superior water solubility compared to its predecessor, JC-1, making it more convenient and robust for high-throughput screening applications.[3][4][5][6][7] In healthy, non-apoptotic cells, JC-10 accumulates in the mitochondria and forms "J-aggregates," which emit a red/orange fluorescence.[3][8][9] Conversely, in apoptotic or unhealthy cells with depolarized mitochondrial membranes, JC-10 remains in its monomeric form in the cytoplasm, emitting a green fluorescence.[3][9][10] The ratio of red to green fluorescence provides a direct measure of the mitochondrial membrane potential. This assay is compatible with fluorescence microplate readers, fluorescence microscopes, and flow cytometers.[1]
Principle of the Assay
The JC-10 assay relies on the ratiometric detection of fluorescence to assess mitochondrial health.
-
Healthy Cells (High ΔΨm): JC-10 enters the negatively charged mitochondria and aggregates, resulting in a strong red/orange fluorescence (Ex/Em ≈ 540/590 nm).[3][4][8]
-
Apoptotic/Unhealthy Cells (Low ΔΨm): With a compromised membrane potential, JC-10 cannot accumulate in the mitochondria and remains as monomers in the cytoplasm, leading to green fluorescence (Ex/Em ≈ 490/525 nm).[3][4][8]
The shift from red to green fluorescence is indicative of mitochondrial depolarization, an early hallmark of apoptosis.
Signaling Pathway of Apoptosis and Mitochondrial Depolarization
Caption: Mitochondrial role in apoptosis and JC-10 detection.
Experimental Protocols
A. Materials Required
-
JC-10 Assay Kit (containing JC-10 stock solution and assay buffer)
-
96-well black-wall, clear-bottom microplates
-
Adherent or suspension cells
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Test compounds for inducing apoptosis
-
Positive control (e.g., CCCP or FCCP)
-
Fluorescence microplate reader with filters for green (Ex/Em = 490/525 nm) and red/orange (Ex/Em = 540/590 nm) fluorescence.[11]
B. Reagent Preparation
-
JC-10 Staining Solution: Thaw all kit components to room temperature, protected from light.[11][12] Prepare the JC-10 staining solution by diluting the JC-10 stock solution in the provided assay buffer or pre-warmed cell culture medium according to the kit's specific instructions (e.g., a 1:200 dilution).[8]
-
Positive Control (CCCP/FCCP): Prepare a stock solution of CCCP or FCCP (a mitochondrial membrane potential uncoupler) in DMSO. A final working concentration of 2-20 μM is typically used to induce mitochondrial depolarization.[6][8]
C. Cell Seeding
Proper cell density is crucial for optimal results. The recommended densities may vary by cell type and should be optimized.
| Cell Type | Plate Format | Seeding Density (cells/well) |
| Adherent Cells | 96-well | 20,000 - 80,000 |
| Suspension Cells | 96-well | 100,000 - 200,000 |
D. Experimental Workflow for 96-Well Plate
Caption: JC-10 assay workflow for 96-well plates.
E. Detailed Protocol
-
Cell Plating:
-
Compound Treatment:
-
Treat the cells with your test compounds at various concentrations.
-
Include a vehicle-only control (negative control) and a positive control treated with CCCP or FCCP.
-
Incubate for a period sufficient to induce apoptosis (e.g., 4-6 hours).[12]
-
-
JC-10 Staining:
-
Carefully remove the cell culture medium from each well.
-
Add 50 µL of the prepared JC-10 staining solution to each well.[4][12]
-
Incubate the plate for 15-60 minutes at 37°C in a CO2 incubator, protected from light.[8][12] The optimal incubation time may vary between cell types and should be determined empirically.[8]
-
-
Fluorescence Measurement:
Data Presentation and Analysis
The primary method of analysis is to calculate the ratio of red to green fluorescence. A decrease in this ratio is indicative of a loss of mitochondrial membrane potential and an increase in apoptosis.
Table of Expected Results
| Sample | Green Fluorescence (RFU at 525 nm) | Red Fluorescence (RFU at 590 nm) | Red/Green Ratio (590 nm / 525 nm) | Interpretation |
| Untreated Cells | Low | High | High | Healthy Cells (High ΔΨm) |
| Positive Control (CCCP) | High | Low | Low | Apoptotic Cells (Low ΔΨm) |
| Test Compound | Varies | Varies | Varies | Indicates effect on ΔΨm |
Quantitative Data Summary
| Parameter | Value |
| Plate Format | 96-well, black-wall, clear-bottom |
| Seeding Density (Adherent) | 20,000 - 80,000 cells/well |
| Seeding Density (Suspension) | 100,000 - 200,000 cells/well |
| JC-10 Staining Solution Volume | 50 µL/well |
| Incubation Time | 15 - 60 minutes |
| Excitation/Emission (Monomers) | ~490 nm / ~525 nm |
| Excitation/Emission (Aggregates) | ~540 nm / ~590 nm |
Important Considerations
-
JC-10 is light-sensitive; therefore, all steps involving the dye should be performed with protection from light.[3]
-
The optimal cell density and incubation times should be determined for each cell line and experimental condition.
-
It is not necessary to wash the cells after adding the JC-10 staining solution.[12]
-
For non-adherent cells, centrifugation of the plate at a low speed (e.g., 800 rpm for 2 minutes) after adding the staining solution can help to pellet the cells before reading.[11]
References
- 1. raybiotech.com [raybiotech.com]
- 2. JC-10 Mitochondrial Membrane Potential Assay | G-Biosciences [gbiosciences.com]
- 3. JC-10 Mitochondrial Membrane Potential Assay Kit | Fluorescent mitochondrial membrane potential probe | Hello Bio [hellobio.com]
- 4. assaygenie.com [assaygenie.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. apexbt.com [apexbt.com]
- 10. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. cmscorp.co.kr [cmscorp.co.kr]
Application Notes and Protocols for JC-10 Mitochondrial Membrane Potential Assay in Adherent Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the JC-10 probe to measure mitochondrial membrane potential (ΔΨm) in adherent cell lines. This assay is a critical tool for assessing mitochondrial function, cell health, and apoptosis.
Introduction
Mitochondrial membrane potential is a key indicator of cellular health and function.[1][2] A decrease in ΔΨm is an early hallmark of apoptosis and is associated with mitochondrial dysfunction.[2][3] The JC-10 assay is a fluorescent method used to monitor these changes in live cells.[2] JC-10 is a cationic, lipophilic dye that offers superior aqueous solubility compared to its predecessor, JC-1, making it more convenient and robust for a variety of applications, including fluorescence microscopy, flow cytometry, and microplate-based assays.[1][4][5][6][7][8]
In healthy, non-apoptotic cells, JC-10 accumulates in the mitochondria in response to the high membrane potential and forms "J-aggregates," which emit a strong orange-red fluorescence.[5][9][10] Conversely, in apoptotic or unhealthy cells with depolarized mitochondrial membranes, JC-10 cannot accumulate and remains in the cytoplasm as monomers, emitting a green fluorescence.[1][5] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.[2][11]
Principle of JC-10 Staining
The JC-10 assay relies on the reversible formation of J-aggregates upon membrane polarization. This property allows for a ratiometric analysis of mitochondrial health.
Caption: Mechanism of JC-10 dye in healthy vs. apoptotic cells.
Data Presentation
The quantitative output of the JC-10 assay is based on the fluorescence intensity of the monomer and aggregate forms of the dye. The following table summarizes the key spectral properties.
| Form | State | Excitation (nm) | Emission (nm) | Fluorescence Color |
| Monomer | Low ΔΨm (Apoptotic) | ~490[1][5] | ~525[1][5] | Green |
| J-Aggregate | High ΔΨm (Healthy) | ~540[1][5] | ~590[1][5] | Orange-Red |
Experimental Protocols
This section provides detailed protocols for adherent cell lines using fluorescence microscopy, flow cytometry, and a microplate reader. It is important to note that JC-10 staining is only effective on live cells and should not be used on fixed samples.[1]
General Considerations:
-
Cell Seeding: Plate adherent cells on appropriate cultureware (e.g., coverslips for microscopy, 6-well plates for flow cytometry, or 96-well black-walled, clear-bottom plates for microplate readers) and allow them to adhere overnight.[1][12] Optimal cell density should be determined for each cell line to avoid confluency, which can affect results.
-
Positive Control: A positive control for mitochondrial membrane depolarization is recommended. Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) are commonly used uncouplers at a working concentration of 2-20 µM.[1][6][7]
-
Light Sensitivity: JC-10 is light-sensitive. Protect the dye and stained cells from light as much as possible.[1]
Protocol 1: Fluorescence Microscopy
This protocol allows for the qualitative and semi-quantitative assessment of mitochondrial membrane potential at the single-cell level.
Caption: Experimental workflow for JC-10 staining for fluorescence microscopy.
Materials:
-
Adherent cells
-
Culture medium
-
Coverslips
-
Multi-well plates
-
JC-10 dye
-
Assay Buffer (e.g., HHBS or PBS)[12]
-
Experimental compounds (and vehicle control)
-
FCCP or CCCP (positive control)
-
Fluorescence microscope with appropriate filters (FITC/GFP for green, Rhodamine/Texas Red for red)[1][10]
Procedure:
-
Seed adherent cells onto coverslips in a 6- or 24-well plate at a density of approximately 5 x 10^5 cells/mL and culture overnight.[1]
-
Treat cells with your experimental compounds for the desired duration. Include a vehicle control and a positive control (e.g., 20 µM FCCP for 15-30 minutes).[1][6]
-
Prepare the JC-10 working solution by diluting the stock solution in pre-warmed cell culture medium or assay buffer. A final concentration of 1-15 µM is a good starting point, but may require optimization.[1][9]
-
Carefully remove the culture medium from the wells.
-
Add the JC-10 working solution to each well and incubate for 15-60 minutes at 37°C and 5% CO2, protected from light.[1] The optimal incubation time can vary between cell types.[1]
-
(Optional) Gently wash the cells once with pre-warmed assay buffer.[1]
-
Observe the cells under a fluorescence microscope using filters for green (monomers) and red (J-aggregates) fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show increased green cytoplasmic fluorescence.
Protocol 2: Flow Cytometry
This protocol enables the quantitative analysis of mitochondrial membrane potential in a large population of cells.
Caption: Experimental workflow for JC-10 staining for flow cytometry.
Materials:
-
Adherent cells
-
Culture medium
-
6- or 12-well plates
-
JC-10 dye
-
Assay Buffer (e.g., HHBS or PBS)[12]
-
Cell detachment solution (e.g., 0.5 mM EDTA)[7]
-
FACS tubes
-
Flow cytometer with 488 nm excitation laser and detectors for green (FL1) and red (FL2) fluorescence[1][7]
Procedure:
-
Culture cells in 6- or 12-well plates to a density of 5 x 10^5 to 1 x 10^6 cells/mL.[13]
-
Treat cells with experimental compounds as described for microscopy.
-
Gently detach the adherent cells. Using a non-enzymatic method like incubation with 0.5 mM EDTA is recommended over trypsinization to maintain cell integrity.[7]
-
Transfer the detached cells to FACS tubes and centrifuge to obtain a cell pellet of 2-5 x 10^5 cells per tube.[6][7]
-
Resuspend the cells in 500 µL of the JC-10 working solution.[6][7]
-
Incubate the cells for 15-60 minutes at 37°C or room temperature, protected from light.[6][7]
-
Analyze the cells on a flow cytometer using 488 nm excitation.[1] Detect green fluorescence in the FL1 channel (e.g., 525 nm) and red-orange fluorescence in the FL2 channel (e.g., 590 nm).[4][7]
-
A shift in the cell population from the upper-left quadrant (red fluorescence) to the lower-right quadrant (green fluorescence) indicates a loss of mitochondrial membrane potential.
Protocol 3: Microplate Reader
This high-throughput method is suitable for screening the effects of multiple compounds on mitochondrial membrane potential.
Caption: Experimental workflow for JC-10 staining for microplate reader analysis.
Materials:
-
Adherent cells
-
Culture medium
-
96-well black-walled, clear-bottom microplates[12]
-
JC-10 dye
-
Assay Buffer (e.g., HHBS or PBS)[12]
-
Experimental compounds
-
Fluorescence microplate reader
Procedure:
-
Seed 20,000 to 80,000 cells per well in a 96-well plate and culture overnight.[12]
-
Treat cells with your compounds.
-
Add 50 µL of the JC-10 working solution to each well.[9]
-
Incubate the plate for 15-60 minutes at 37°C.[1]
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Troubleshooting
-
Weak Signal: Increase the concentration of JC-10 or the incubation time. Ensure cells are healthy and at an optimal density.
-
High Background: Reduce the concentration of JC-10 or the incubation time. Ensure complete removal of the JC-10 loading solution before reading.
-
Inconsistent Results: Ensure a homogenous cell suspension for flow cytometry and consistent cell numbers across wells for microplate assays. Avoid excessive light exposure. For adherent cells in flow cytometry, inconsistent detachment can lead to variability.[14]
By following these detailed protocols, researchers can effectively utilize the JC-10 assay to gain valuable insights into mitochondrial health and cellular apoptosis in adherent cell lines.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. raybiotech.com [raybiotech.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. JC-10 | Fluorescent mitochondrial membrane potential probe | Hello Bio [hellobio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. content.abcam.com [content.abcam.com]
- 8. stratech.co.uk [stratech.co.uk]
- 9. hellobio.com [hellobio.com]
- 10. assaygenie.com [assaygenie.com]
- 11. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. store.sangon.com [store.sangon.com]
- 14. JC-1 Experiment Common Questions and Solutions [elabscience.com]
Application Notes and Protocols: Utilizing JC-10 for Mitochondrial Membrane Potential Assessment in Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of mitochondrial membrane potential (ΔΨm) is a critical indicator of cell health and a key marker of apoptosis, or programmed cell death. Jurkat cells, an immortalized line of human T lymphocytes, are a widely used model system for studying T-cell signaling, apoptosis, and cancer. The fluorescent probe JC-10 is a superior alternative to its predecessor, JC-1, for monitoring ΔΨm. Its enhanced water solubility prevents the formation of precipitates in aqueous buffers, leading to more robust and reproducible results.[1][2][3]
In healthy, non-apoptotic cells, JC-10 accumulates in the mitochondria as "J-aggregates," which emit a red-to-orange fluorescence (approximately 590 nm).[4][5] Upon depolarization of the mitochondrial membrane, a hallmark of early apoptosis, JC-10 is displaced into the cytoplasm where it exists as monomers and emits a green fluorescence (approximately 525 nm).[4][5] This ratiometric change in fluorescence from red/orange to green provides a sensitive measure of the mitochondrial membrane potential.
These application notes provide detailed protocols for using JC-10 with Jurkat cells for analysis by flow cytometry, fluorescence microscopy, and microplate reader assays.
Signaling Pathway: Mitochondrial-Mediated Apoptosis
A decrease in mitochondrial membrane potential is a central event in the intrinsic pathway of apoptosis. Various stimuli can trigger this pathway, leading to the release of pro-apoptotic factors from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.
Experimental Protocols
Jurkat Cell Culture
Jurkat cells are cultured in suspension.
-
Growth Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[6]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[6]
-
Cell Density: Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL for optimal growth.[7]
-
Passaging: Split the culture every 2-3 days to maintain the recommended cell density.[7]
Protocol 1: Flow Cytometry Analysis
This protocol is designed for the quantitative analysis of mitochondrial membrane potential in individual Jurkat cells.
-
JC-10 stock solution (e.g., 100X in DMSO)
-
Assay Buffer or complete cell culture medium
-
FACS tubes
-
Flow cytometer with 488 nm excitation laser and detectors for green (e.g., FITC channel, FL1) and red/orange (e.g., PE channel, FL2) fluorescence.[1][8]
-
Cell Preparation:
-
Staining:
-
Harvest the cells by centrifugation at approximately 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of pre-warmed JC-10 working solution (typically 1-15 µM in assay buffer or medium).[5][10]
-
Incubate for 15-60 minutes at 37°C, protected from light.[5][11] The optimal incubation time may vary.
-
-
Analysis:
-
Analyze the cells on a flow cytometer using a 488 nm excitation laser.[5]
-
Detect green fluorescence in the FL1 channel (e.g., 525/50 nm filter) and red/orange fluorescence in the FL2 channel (e.g., 585/42 nm filter).[1][8]
-
For each sample, collect data from at least 10,000 events.
-
Healthy cells will show high red/orange fluorescence, while apoptotic cells will exhibit an increase in green fluorescence. The ratio of red/orange to green fluorescence intensity is used to quantify the change in mitochondrial membrane potential.
-
Protocol 2: Fluorescence Microscopy
This protocol allows for the qualitative visualization of mitochondrial membrane potential changes in Jurkat cells.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. stratech.co.uk [stratech.co.uk]
- 3. Monitoring of Mitochondrial Membrane Potential Changes in Live Cells Using JC-10 | AAT Bioquest [aatbio.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here! | Ubigene [ubigene.us]
- 8. JC-10 Mitochondrial Membrane Potential Assay Kit(KA4153) | Abnova [abnova.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. assaygenie.com [assaygenie.com]
- 11. store.sangon.com [store.sangon.com]
In Vivo Application of JC-10 in Zebrafish Embryos: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for toxicological screening and disease modeling due to its rapid development, optical transparency, and genetic tractability. Assessing cellular health and cytotoxicity is a critical aspect of these studies. One of the earliest indicators of cellular stress and apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). JC-10 is a fluorescent cationic dye that serves as a reliable probe for monitoring ΔΨm. In healthy cells with high mitochondrial membrane potential, JC-10 forms aggregates that emit red fluorescence.[1][2][3] Conversely, in unhealthy or apoptotic cells with low ΔΨm, JC-10 remains in its monomeric form, exhibiting green fluorescence.[1][2][3] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial health.
These application notes provide a comprehensive overview and detailed protocols for the in vivo application of JC-10 in zebrafish embryos, primarily focusing on cytotoxicity assessment. A potential application in cardiotoxicity screening is also discussed, highlighting the versatility of this method.
Principle of JC-10 Action
The functionality of JC-10 as a mitochondrial membrane potential indicator is based on its electrochemical properties. As a lipophilic cation, it is driven into the negatively charged mitochondrial matrix.
Caption: Mechanism of JC-10 for mitochondrial membrane potential detection.
Primary Application: Cytotoxicity Assessment in Zebrafish Embryos
JC-10 is a highly sensitive probe for detecting cytotoxicity in whole zebrafish embryos, often identifying cellular stress at concentrations where other assays like TUNEL or acridine (B1665455) orange show no significant effect.[1]
Experimental Protocol
This protocol is adapted from the methodology described in "JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos".[1]
Materials:
-
JC-10 dye (e.g., Abcam, Cat# ab112134)
-
Zebrafish embryos (e.g., 4 days post-fertilization, dpf)
-
Embryo medium (E3)
-
1-phenyl-2-thiourea (PTU) solution (optional, to prevent pigmentation)
-
Test compounds and controls (e.g., a known toxicant as a positive control)
-
96-well black, clear-bottom plates
-
Fluorescence microscope or a high-content imaging system with green (Ex/Em ~490/525 nm) and red (Ex/Em ~540/590 nm) filters.
Workflow Diagram:
Caption: Experimental workflow for JC-10 cytotoxicity assay in zebrafish embryos.
Procedure:
-
Embryo Preparation: Collect and raise zebrafish embryos in E3 medium at 28.5°C. If desired, treat with PTU from 24 hours post-fertilization (hpf) to prevent pigmentation, which can interfere with fluorescence imaging. For cytotoxicity studies, 4 dpf embryos are commonly used.[1]
-
Compound Exposure: Array the embryos in a 96-well plate (one embryo per well) containing the embryo medium. Add the test compounds at various concentrations. Include a negative control (vehicle) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate at 28.5°C for the desired exposure duration (e.g., 24 hours).
-
JC-10 Staining: Prepare the JC-10 staining solution according to the manufacturer's instructions. Remove the treatment medium from the wells and add the JC-10 solution.
-
Staining Incubation: Incubate the plate in the dark at 28.5°C for 30-60 minutes.
-
Washing: Gently wash the embryos with fresh E3 medium to remove excess dye.
-
Imaging: Image the embryos using a fluorescence microscope or a high-content imager. Capture images in both the green and red fluorescence channels.
-
Data Analysis: Quantify the mean fluorescence intensity of the green and red channels for each embryo. Calculate the green/red fluorescence ratio. An increase in this ratio indicates a decrease in mitochondrial membrane potential and, therefore, increased cytotoxicity.
Data Presentation
The following table summarizes quantitative data from a study using JC-10 to assess the cytotoxicity of the surfactant AEO-7 in 4 dpf zebrafish embryos.[1]
| Treatment Group | Concentration (µg/L) | Green/Red Fluorescence Ratio (Mean ± SEM) | Significance (vs. Control) |
| Negative Control | 0 | 1.00 ± 0.12 | - |
| AEO-7 | 6.4 (NOEC) | 1.55 ± 0.15 | p < 0.05 |
| AEO-7 | 12.8 | 2.10 ± 0.20 | p < 0.01 |
| Positive Control (ZnO NP) | 20,000 | 2.50 ± 0.25 | p < 0.001 |
NOEC: No Observed Effect Concentration; SEM: Standard Error of the Mean; ZnO NP: Zinc Oxide Nanoparticles.
Potential Application: Cardiotoxicity Assessment
Drug-induced cardiotoxicity is a major concern in drug development. The zebrafish embryo is an established model for cardiotoxicity screening due to its conserved cardiac physiology with humans.[4] Mitochondrial dysfunction is a key mechanism underlying cardiotoxicity for many compounds. While direct studies using JC-10 for cardiotoxicity in zebrafish are not yet widely published, its ability to report on mitochondrial health makes it a highly valuable tool for this application.
Rationale for using JC-10 in Cardiotoxicity Studies:
-
Mechanistic Insights: Changes in cardiac function (e.g., arrhythmia, reduced heart rate) can be correlated with changes in mitochondrial membrane potential in cardiomyocytes.
-
Early Detection: Mitochondrial dysfunction often precedes overt morphological or functional signs of cardiotoxicity.
-
High-Throughput Screening: The JC-10 protocol can be integrated into high-throughput screening platforms for cardiotoxicity.
Proposed Experimental Protocol
This proposed protocol integrates JC-10 staining with standard zebrafish cardiotoxicity assessment.
Materials:
-
Same as for the cytotoxicity protocol.
-
Transgenic zebrafish line with fluorescently labeled cardiomyocytes (e.g., Tg(myl7:EGFP)) can be beneficial for visualizing cardiac morphology.
-
Software for analyzing cardiac function from videos (e.g., heart rate, rhythm).
Procedure:
-
Embryo Preparation and Compound Exposure: Follow steps 1 and 2 of the cytotoxicity protocol. Zebrafish embryos at 48 or 72 hpf are commonly used for cardiotoxicity studies.
-
Functional Assessment: Before JC-10 staining, assess cardiac function. Record videos of the beating heart and analyze parameters such as heart rate, rhythm (arrhythmia), and contractility (e.g., ejection fraction).
-
JC-10 Staining and Imaging: Proceed with steps 4-7 of the cytotoxicity protocol. Focus the imaging on the heart region.
-
Data Analysis:
-
Quantify the green/red fluorescence ratio specifically in the cardiac region.
-
Correlate the changes in mitochondrial membrane potential (JC-10 ratio) with the observed functional cardiac parameters.
-
Logical Relationship Diagram:
Caption: Logical flow from compound exposure to cardiotoxicity phenotype.
Conclusion
JC-10 is a sensitive and robust tool for the in vivo assessment of mitochondrial membrane potential in zebrafish embryos. Its primary application in cytotoxicity studies is well-established and offers higher sensitivity than traditional assays. Furthermore, there is a strong potential for its use in providing mechanistic insights into drug-induced cardiotoxicity. The protocols and data presented here provide a solid foundation for researchers to incorporate JC-10 into their zebrafish-based screening and research programs.
References
- 1. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics [zeclinics.com]
Application Notes and Protocols: Preparation and Use of JC-10 Working Solution for Mitochondrial Membrane Potential Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
JC-10, a derivative of the more commonly known JC-1, is a lipophilic cationic fluorescent probe used to measure mitochondrial membrane potential (ΔΨm).[1] A key indicator of cellular health, the mitochondrial membrane potential is often disrupted during apoptosis and other forms of cellular stress.[2][3] JC-10 offers a significant advantage over JC-1 due to its superior aqueous solubility, which prevents precipitation in buffers and leads to a higher signal-to-background ratio and more reliable results.[1][4]
In healthy, non-apoptotic cells with a high mitochondrial membrane potential, JC-10 enters the mitochondria and forms "J-aggregates," which emit a strong orange-red fluorescence.[3][5] However, in apoptotic or unhealthy cells with a collapsed or depolarized mitochondrial membrane, JC-10 cannot accumulate within the mitochondria and remains in the cytoplasm in its monomeric form, emitting green fluorescence.[1][6] This shift in fluorescence from orange-red to green allows for a ratiometric analysis of the mitochondrial membrane potential, providing a sensitive method for assessing mitochondrial health and detecting apoptosis.[5][7]
Principle of JC-10 Assay
The JC-10 assay relies on the reversible formation of J-aggregates in response to changes in mitochondrial membrane potential.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for using JC-10.
Table 1: Excitation and Emission Wavelengths
| Form | Excitation (Ex) | Emission (Em) | Fluorescence Color | Location in Cell (Condition) |
| JC-10 Monomer | ~490 nm | ~525 nm | Green | Cytoplasm (Apoptotic/Unhealthy) |
| JC-10 Aggregate | ~540 nm | ~590 nm | Orange-Red | Mitochondria (Healthy) |
Data sourced from multiple references.[2][3][5][7]
Table 2: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Application Notes |
| JC-10 | 100X to 200X in DMSO | 1 µM - 15 µM | Optimal concentration is cell-type dependent and should be determined empirically.[5] |
| FCCP/CCCP (Positive Control) | Varies | 2 µM - 20 µM | Used to artificially depolarize the mitochondrial membrane, serving as a positive control for apoptosis.[8] |
| DMSO (Solvent) | 100% | < 0.5% in final medium | High concentrations of DMSO can be toxic to cells.[9][10] A solvent control should be included in experiments.[9] |
Experimental Protocols
Protocol 1: Preparation of JC-10 Working Solution from DMSO Stock
This protocol describes the preparation of a 1X JC-10 working solution from a concentrated DMSO stock (e.g., 100X or 200X).
Materials:
-
JC-10 concentrated stock solution in DMSO
-
Assay Buffer or pre-warmed cell culture medium (as appropriate for your experiment)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw Reagents: Allow the JC-10 DMSO stock and Assay Buffer/culture medium to warm to room temperature.[5][7] Protect the JC-10 stock from light.[2][11]
-
Calculate Volumes: Determine the required volume of working solution. For example, to prepare 5 mL of 1X JC-10 working solution from a 100X stock, you will need 50 µL of the stock solution.[12]
-
Dilution:
-
Add the required volume of Assay Buffer or pre-warmed cell culture medium to a sterile tube. For the example above, this would be 4.95 mL.
-
Add the calculated volume of the concentrated JC-10 DMSO stock to the buffer/medium (50 µL in this example).
-
-
Mix Thoroughly: Vortex the solution briefly to ensure it is homogenously dissolved.[5]
-
Use Immediately: The JC-10 working solution should be prepared fresh immediately before use.
Important Considerations:
-
DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is less than 0.5% to avoid cytotoxicity.[9]
-
Aqueous Solubility: JC-10 has superior water solubility compared to JC-1, so precipitation in aqueous buffers is less of a concern.[4][11]
-
Light Sensitivity: JC-10 is light-sensitive. Keep the stock and working solutions protected from light.[2]
Protocol 2: Staining Adherent Cells for Fluorescence Microscopy
Procedure:
-
Cell Seeding: Seed adherent cells on glass-bottom dishes or chamber slides and culture overnight.
-
Compound Treatment (Optional): Treat cells with your test compound for the desired duration to induce apoptosis or other cellular stress. Include positive (e.g., FCCP) and negative (vehicle) controls.
-
Remove Medium: Aspirate the cell culture medium.
-
Staining: Add the freshly prepared 1X JC-10 working solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[2] The optimal incubation time can vary depending on the cell type.[2]
-
Wash (Optional): Gently wash the cells once with pre-warmed Assay Buffer or PBS.[2]
-
Imaging: Observe the cells immediately under a fluorescence microscope using standard filter sets for FITC/GFP (for green monomers) and Rhodamine/Texas Red (for red aggregates).
Protocol 3: Microplate-Based Assay
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate with a clear bottom at a density of 2 x 10⁴ to 8 x 10⁴ cells per well and culture overnight.[12]
-
Compound Treatment (Optional): Treat cells as described in the microscopy protocol.
-
Staining: Remove the culture medium and add 50-100 µL of 1X JC-10 working solution to each well. Incubate for 15-60 minutes at 37°C.[2][12]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a drop in mitochondrial membrane potential.
Protocol 4: Flow Cytometry Analysis
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a density of 5 x 10⁵ to 1 x 10⁶ cells/mL.[11] For adherent cells, detach them gently using trypsin or EDTA.[11]
-
Compound Treatment (Optional): Treat cells in suspension with your test compound.
-
Staining: Centrifuge the cells and resuspend the pellet in 500 µL of 1X JC-10 working solution.[11] Incubate for 15-60 minutes at 37°C or room temperature, protected from light.[11]
-
Wash (Optional): Centrifuge the cells, remove the supernatant, and resuspend in 0.5 mL of PBS or cell culture medium.[13]
-
Analysis: Analyze the cells immediately by flow cytometry.
-
Data Analysis: The ratio of red to green fluorescence intensity is used to monitor changes in mitochondrial membrane potential.[8][11]
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. JC-10 | Fluorescent mitochondrial membrane potential probe | Hello Bio [hellobio.com]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. assaygenie.com [assaygenie.com]
- 6. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. interchim.fr [interchim.fr]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. emulatebio.com [emulatebio.com]
- 11. content.abcam.com [content.abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. biotium.com [biotium.com]
Troubleshooting & Optimization
JC-10 Staining Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the JC-10 mitochondrial membrane potential assay.
Troubleshooting Guide: Weak JC-10 Staining
Weak or absent JC-10 staining can manifest as a lack of red fluorescent aggregates in healthy cells or a generally low signal-to-noise ratio. This guide addresses common causes and provides actionable solutions.
Problem: Weak or No Red Fluorescent Signal in Healthy Control Cells
| Potential Cause | Recommended Solution |
| Suboptimal Dye Concentration | The optimal concentration of JC-10 can vary between cell types and experimental conditions. Titrate the JC-10 concentration to determine the ideal level for your specific cells. A common starting point is 15 µM.[1] |
| Inadequate Incubation Time | Incubation times that are too short may not allow for sufficient dye uptake and aggregation in the mitochondria. Optimize the incubation period, typically ranging from 15 to 60 minutes at 37°C.[1] |
| Incorrect Filter Sets/Instrument Settings | Ensure the fluorescence microscope, flow cytometer, or plate reader is equipped with the appropriate filters and settings for detecting JC-10 aggregates (red fluorescence). |
| Low Cell Density | An insufficient number of cells will result in a weak overall signal. Ensure you are seeding an adequate number of cells for your chosen application (e.g., 5 x 10^5 cells/ml for flow cytometry).[1] |
| Cell Health Issues | If the control cells are not healthy, their mitochondrial membrane potential may already be compromised, preventing the formation of red aggregates. Ensure your control cells are viable and healthy before the experiment. |
| JC-10 Dye Degradation | JC-10 is light-sensitive.[1] Protect the dye from light during handling and storage. Avoid repeated freeze-thaw cycles of the stock solution.[2] |
Problem: High Green Fluorescence in Healthy Control Cells
| Potential Cause | Recommended Solution |
| Mitochondrial Stress from Experimental Conditions | The cell culture conditions themselves (e.g., nutrient deprivation, oxidative stress) might be inducing a loss of mitochondrial membrane potential. Review and optimize your cell culture and handling procedures. |
| Phototoxicity | Excessive exposure to the excitation light source can damage mitochondria and lead to a decrease in membrane potential. Minimize light exposure during imaging. |
| Presence of Mitochondrial Uncouplers | Contaminants in the media or test compounds can act as mitochondrial uncouplers, dissipating the proton gradient. Use high-purity reagents and screen compounds for such activity. |
Problem: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Numbers | Ensure that each well or tube receives a consistent number of cells. |
| Uneven Dye Loading | Ensure thorough mixing of the JC-10 staining solution and uniform application to all samples. |
| Edge Effects in Microplates | When using microplates, be mindful of "edge effects" where wells on the periphery may experience different temperature and evaporation rates. Avoid using the outermost wells for critical experiments if this is a concern. |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind JC-10 staining?
A1: JC-10 is a cationic and lipophilic dye that evaluates mitochondrial membrane potential.[1] In healthy cells with a high mitochondrial membrane potential, JC-10 enters the mitochondria and forms reversible red fluorescent aggregates.[1][3] In apoptotic or unhealthy cells with a collapsed mitochondrial membrane potential, JC-10 cannot accumulate in the mitochondria and remains in the cytoplasm as green fluorescent monomers.[1][3] The ratio of red to green fluorescence is used to determine the mitochondrial membrane potential.
Q2: What are the advantages of JC-10 over JC-1?
A2: The primary advantage of JC-10 is its superior water solubility compared to JC-1.[2][4][5] JC-1 is prone to precipitation in aqueous buffers, which can lead to artifacts and inconsistent staining.[2][5] JC-10's improved solubility provides a more reliable and robust assay.[5]
Q3: Can I use fixed cells for JC-10 staining?
A3: No, JC-10 staining is only effective on live cells.[1] The assay relies on the active transport of the dye across an intact mitochondrial membrane, a process that is absent in fixed cells.
Q4: What are appropriate positive and negative controls for a JC-10 experiment?
A4:
-
Negative Control: Untreated, healthy cells that should exhibit high red fluorescence.
-
Positive Control: Cells treated with a mitochondrial membrane potential uncoupler, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) or CCCP.[2] A typical working concentration for FCCP is 20 µM.[1] These cells should show a significant decrease in the red/green fluorescence ratio.
Q5: How should I prepare the JC-10 working solution?
A5: It is crucial to follow the manufacturer's protocol. Generally, the concentrated JC-10 stock solution (in DMSO) is diluted into an aqueous assay buffer or pre-warmed cell culture medium just before use.[1] Ensure the solution is well-mixed.
Experimental Protocols & Data
JC-10 Staining Protocol for Fluorescence Microscopy
-
Cell Seeding: Plate cells on glass-bottom dishes or appropriate imaging plates and culture overnight.
-
Compound Treatment (Optional): Treat cells with the experimental compound for the desired duration. Include appropriate positive and negative controls.
-
Prepare JC-10 Staining Solution: Dilute the JC-10 stock solution to the final working concentration in pre-warmed cell culture medium or assay buffer.
-
Staining: Remove the existing cell culture medium and add the JC-10 staining solution to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[1]
-
Washing (Optional): Some protocols suggest a gentle wash with pre-warmed buffer to remove excess dye.[1]
-
Imaging: Observe the cells under a fluorescence microscope using standard filter sets for FITC (green monomers) and TRITC/Rhodamine (red aggregates).
Quantitative Data Summary
| Parameter | JC-10 Monomer (Low Membrane Potential) | JC-10 Aggregate (High Membrane Potential) |
| Appearance | Green Fluorescence | Red Fluorescence |
| Excitation (approx.) | 490 nm[1][3] | 540 nm[1] |
| Emission (approx.) | 525 nm[1][3] | 590 nm[1] |
Visualizations
Caption: JC-10 signaling pathway based on mitochondrial membrane potential.
Caption: General experimental workflow for the JC-10 assay.
Caption: Troubleshooting logic for weak JC-10 red fluorescence.
References
Technical Support Center: Optimizing JC-10 Concentration for HeLa Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the JC-10 probe to assess mitochondrial membrane potential in HeLa cells.
Frequently Asked Questions (FAQs)
Q1: What is JC-10 and how does it work?
A1: JC-10 is a lipophilic cationic fluorescent dye used to measure mitochondrial membrane potential (ΔΨm), a key indicator of cell health and apoptosis.[1][2] Due to its positive charge, JC-10 accumulates in the negatively charged mitochondria of healthy cells.[3] At high concentrations within energized mitochondria, JC-10 forms "J-aggregates," which emit an orange-red fluorescence (approximately 590 nm).[4][5] In apoptotic or unhealthy cells with depolarized mitochondria, JC-10 cannot accumulate and remains in the cytoplasm as monomers, which emit a green fluorescence (approximately 525 nm).[2][3] The ratio of red to green fluorescence provides a ratiometric measure of mitochondrial membrane potential. JC-10 is a derivative of JC-1 with improved water solubility, which helps to prevent precipitation in aqueous buffers.[1][6][7]
Q2: What is the recommended starting concentration of JC-10 for HeLa cells?
A2: The optimal concentration of JC-10 can vary depending on the specific experimental conditions and instrumentation. However, a general starting range is between 1 µM and 15 µM.[4][5] For endpoint assays with HeLa cells using a microplate reader, a final concentration of 10 µM has been successfully used.[1] For flow cytometry, a working concentration of 15 µM is often recommended.[2] It is always advisable to perform a titration to determine the optimal concentration for your specific experimental setup.
Q3: How long should I incubate HeLa cells with JC-10?
A3: The recommended incubation time for JC-10 with HeLa cells is typically between 15 and 60 minutes at 37°C.[2] An incubation period of 30 minutes has been shown to be effective for HeLa cells in microplate-based assays.[1] The optimal time can depend on the cell density and experimental goals, so it may require some optimization.[2][8]
Q4: What are appropriate positive and negative controls for a JC-10 experiment with HeLa cells?
A4:
-
Positive Control: A chemical uncoupler of mitochondrial oxidative phosphorylation, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) or CCCP, is an effective positive control. These agents dissipate the mitochondrial membrane potential. For HeLa cells, FCCP can be used at a concentration of 2-10 µM for 15 to 30 minutes.[6][9]
-
Negative Control: Untreated or vehicle-treated (e.g., DMSO) HeLa cells serve as a negative control, representing cells with healthy, polarized mitochondria.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Weak or No Red Fluorescence Signal | 1. Mitochondrial membrane potential is compromised in the cell population.2. JC-10 concentration is too low.3. Insufficient incubation time. | 1. Use a positive control (e.g., FCCP) to confirm the assay is working. Analyze cells promptly after staining.2. Perform a concentration titration to find the optimal JC-10 concentration for HeLa cells in your system.3. Increase the incubation time (e.g., up to 60 minutes) and ensure incubation is at 37°C. |
| High Green Fluorescence in Control Cells | 1. Cells are unhealthy or undergoing apoptosis.2. JC-10 concentration is too high, leading to cytoplasmic aggregation.3. Phototoxicity from excessive exposure to excitation light. | 1. Check cell viability using a different method (e.g., trypan blue). Ensure proper cell culture maintenance.2. Reduce the JC-10 concentration.3. Minimize exposure of stained cells to light. Use a lower laser power or lamp intensity if possible. |
| Signal Varies Greatly Between Replicates | 1. Uneven cell seeding density.2. Inconsistent incubation times or temperatures.3. Cell lifting method for flow cytometry is too harsh. | 1. Ensure a single-cell suspension and even plating of HeLa cells.2. Standardize all incubation steps precisely.3. For adherent cells like HeLa, consider using a gentle cell detachment method like using 0.5 mM EDTA instead of trypsin.[9] |
| Precipitate in Staining Solution | 1. Although JC-10 has better solubility than JC-1, precipitation can still occur at very high concentrations or in incompatible buffers. | 1. Ensure the JC-10 stock solution is fully dissolved in DMSO before diluting in aqueous buffer. Prepare the working solution fresh for each experiment. |
| High Background Fluorescence | 1. Incomplete removal of unbound JC-10.2. Autofluorescence of HeLa cells. | 1. Include a wash step with assay buffer or PBS after incubation with JC-10.2. Run an unstained HeLa cell control to determine the level of autofluorescence and set instrument parameters accordingly. |
| Flow Cytometry: Poor Separation of Red and Green Populations | 1. Incorrect fluorescence compensation settings. The green monomer signal can "bleed" into the red channel. | 1. It is crucial to set up proper fluorescence compensation. Use single-stained controls (healthy cells for red and FCCP-treated cells for green) to adjust compensation settings and correct for spectral overlap between the FITC (green) and PE-Texas Red (red) channels.[10] |
Quantitative Data Summary
Table 1: Recommended JC-10 Concentrations for HeLa Cells
| Application | Recommended Concentration | Reference |
| Microplate Assay (Kinetic) | 10 µM | [1] |
| Microplate Assay (Endpoint) | 20 µM (in 2x solution) | [1] |
| Flow Cytometry / Microscopy | 15 µM | [2] |
| General Range | 1 - 15 µM | [4][5] |
Table 2: Recommended Positive Control (FCCP) Conditions for HeLa Cells
| Parameter | Recommended Value | Reference |
| Concentration | 2 - 10 µM | [6][9] |
| Incubation Time | 15 - 30 minutes | [6][9] |
Experimental Protocols
Detailed Protocol for JC-10 Staining of HeLa Cells for Fluorescence Microscopy
-
Cell Plating: Seed HeLa cells onto glass-bottom dishes or chamber slides at a density of 20,000 - 30,000 cells per well and culture overnight in a 37°C, 5% CO₂ incubator.[1]
-
Induce Apoptosis (Optional): Treat cells with the experimental compound for the desired time to induce apoptosis. Include positive (e.g., 10 µM FCCP for 30 minutes) and negative (vehicle) controls.
-
Prepare JC-10 Staining Solution: Prepare a working solution of JC-10 at the desired concentration (e.g., 10 µM) in pre-warmed cell culture medium or assay buffer.[1][2]
-
Staining: Remove the culture medium from the cells and add the JC-10 staining solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[2][5]
-
Washing (Optional): The staining solution can be replaced with pre-warmed assay buffer to reduce background fluorescence.
-
Imaging: Visualize the cells immediately using a fluorescence microscope. Use standard filter sets for FITC (for green monomers) and TRITC/Rhodamine (for red J-aggregates).[2] Healthy cells will exhibit bright red mitochondrial staining, while apoptotic cells will show diffuse green fluorescence.
Visualizations
Caption: JC-10 mechanism in healthy vs. apoptotic cells.
Caption: General experimental workflow for the JC-10 assay.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. hellobio.com [hellobio.com]
- 6. store.sangon.com [store.sangon.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. content.abcam.com [content.abcam.com]
- 10. Why should I perform a compensation correction when using JC-10 in flow cytometry assays to quantitate mitochondrial membrane potential? | AAT Bioquest [aatbio.com]
JC-10 Mitochondrial Potential Assay: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the JC-10 mitochondrial membrane potential assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the JC-10 assay?
The JC-10 assay is used to measure the mitochondrial membrane potential (ΔΨm), a key indicator of cell health and apoptosis.[1][2] The assay utilizes the cationic, lipophilic fluorescent dye, JC-10.[2][3] In healthy, non-apoptotic cells with a high mitochondrial membrane potential, JC-10 enters the mitochondria and forms aggregates that emit a red to orange fluorescence (approximately 590 nm).[1][2][4] In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-10 remains in the cytoplasm in its monomeric form, which emits a green fluorescence (approximately 525 nm).[1][2][4] Therefore, a shift in fluorescence from red/orange to green is indicative of mitochondrial depolarization and potentially apoptosis.[4]
Q2: What are the advantages of JC-10 over JC-1?
JC-10 was developed as a superior alternative to the more traditional JC-1 dye.[5][6] The primary advantage of JC-10 is its significantly better water solubility, which helps to prevent precipitation in aqueous buffers, a common issue with JC-1.[5][6][7][8][9] This improved solubility leads to more reliable and reproducible results, especially in high-throughput screening applications.[8]
Q3: My negative control cells (untreated) are showing high green fluorescence. What could be the cause?
High green fluorescence in negative controls indicates a loss of mitochondrial membrane potential in otherwise healthy cells. Several factors could contribute to this:
-
Cell Health: The cells may be unhealthy due to issues such as over-confluency, nutrient deprivation in the culture medium, or contamination. Ensure you are using cells from a healthy, logarithmically growing culture.
-
Harsh Cell Handling: For adherent cells, harsh detachment methods like excessive trypsinization can damage the cell membrane and mitochondria. It is recommended to use a gentler method like scraping or a brief treatment with a non-enzymatic detaching solution like 0.5 mM EDTA.[5]
-
Phototoxicity: Excessive exposure to the excitation light source during microscopy or plate reader measurements can induce phototoxicity and lead to mitochondrial depolarization. Minimize light exposure and use the lowest possible excitation intensity.
-
Inappropriate Dye Concentration or Incubation Time: Using too high a concentration of JC-10 or incubating for too long can be toxic to some cell lines. It is crucial to optimize these parameters for your specific cell type.
Q4: I am observing high variability between replicate wells in my 96-well plate assay. What are the common causes?
High variability can compromise the reliability of your results. Here are some potential causes and solutions:
-
Inconsistent Cell Seeding: Ensure a uniform cell number is seeded in each well. Mix the cell suspension thoroughly before and during plating.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and temperature. To minimize this, avoid using the outermost wells or fill them with sterile water or media.
-
Incomplete Dye Solubilization: Ensure the JC-10 stock solution is fully dissolved before preparing the working solution. Vortex the dye loading solution briefly to ensure it is homogenous.[4]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or dye can lead to significant variability. Use calibrated pipettes and proper pipetting techniques.
-
Well-to-Well Contamination: Be careful to avoid cross-contamination between wells when adding reagents.
Q5: Why is a compensation correction necessary when using JC-10 in flow cytometry?
When analyzing JC-10 stained cells by flow cytometry, the green fluorescence of the JC-10 monomer can "bleed" into the detection channel for the red/orange J-aggregates (e.g., PE or FL2 channel), and vice-versa.[3][5] This spectral overlap can lead to inaccurate measurements of the red/green fluorescence ratio.[10] Compensation is a process that corrects for this spectral overlap, ensuring that the detected signal in each channel is specific to a single fluorophore.[10] It is recommended to use a positive control, such as cells treated with FCCP or CCCP, to set up the compensation correctly.[3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal (Both Red and Green) | 1. Insufficient dye concentration. 2. Short incubation time. 3. Low cell number. 4. Instrument settings are not optimal. | 1. Optimize the JC-10 concentration. Recommended starting ranges are between 1 µM and 15 µM.[4] 2. Increase the incubation time (typically 15-60 minutes).[3][5] 3. Ensure an adequate number of cells are used (e.g., 5 x 10^5 to 1 x 10^6 cells/mL for flow cytometry).[3][5] 4. Adjust the gain/PMT settings on the instrument to amplify the signal. |
| High Background Fluorescence | 1. Incomplete removal of excess dye. 2. Presence of serum in the final reading buffer can sometimes increase background. 3. Autofluorescence from cells or media components. | 1. While some protocols state washing is not necessary[7], if background is high, gently wash the cells with assay buffer or serum-free medium after dye incubation. 2. Consider replacing serum-containing medium with a buffered isotonic saline solution before the final reading.[4] 3. Include an unstained cell control to measure and potentially subtract the autofluorescence. |
| Signal Fades Quickly (Photobleaching) | 1. Excessive exposure to excitation light. 2. High excitation light intensity. | 1. Minimize the duration of light exposure during imaging. For kinetic assays, use longer intervals between readings (e.g., >5 minutes).[4][11] 2. Reduce the intensity of the excitation light source. 3. Use an anti-fade mounting medium if preparing slides for microscopy. |
| False Positives (Apparent Mitochondrial Depolarization) | 1. Compound interference (e.g., auto-fluorescent compounds). 2. Plasma membrane potential (PMP) disruption. JC-10 accumulation is also dependent on PMP. 3. Quenching of the J-aggregate signal by the test compound. | 1. Run a control with the test compound in the absence of cells to check for auto-fluorescence. 2. Consider using other apoptosis assays to confirm the results. 3. Analyze the effect of the compound on the fluorescence of a JC-10 solution in a cell-free system. |
Experimental Protocols
Key Experimental Parameters
| Parameter | Flow Cytometry | Fluorescence Microscopy | Microplate Reader |
| Cell Density | 5 x 10^5 to 1 x 10^6 cells/mL[3][5] | Varies based on plate/dish size (e.g., 5 x 10^4 - 5 x 10^5 cells/well in a 96-well plate)[2] | 5 x 10^4 - 5 x 10^5 cells/well (96-well plate)[2] |
| JC-10 Concentration | Optimize between 1 µM and 15 µM[4] | Optimize between 1 µM and 15 µM[4] | Optimize between 1 µM and 15 µM[4] |
| Incubation Time | 15 - 60 minutes[3][5] | 15 - 60 minutes[2] | 30 - 60 minutes[4][7] |
| Incubation Temperature | Room temperature or 37°C[3][4] | 37°C[2][4] | 37°C[4][7] |
| Positive Control | 2-10 µM FCCP or CCCP for 15-30 minutes[3][5] | 2-5 µM FCCP or CCCP for ~30 minutes[4] | 2-10 µM FCCP or CCCP for 15-30 minutes[9] |
| Excitation/Emission (Monomer) | ~490 nm / ~525 nm (FITC channel)[4][5] | ~490 nm / ~525 nm (FITC/GFP filter)[11] | ~490 nm / ~525 nm[4] |
| Excitation/Emission (J-aggregate) | ~540 nm / ~590 nm (PE/Texas Red channel)[4] | ~540 nm / ~590 nm (Rhodamine/Texas Red filter)[2][11] | ~540 nm / ~590 nm[4] |
Detailed Methodology: Flow Cytometry
-
Cell Preparation:
-
Culture cells to the desired density.
-
Induce mitochondrial membrane potential changes by treating cells with the test compound for the desired time. Include negative (vehicle only) and positive (e.g., 2-10 µM FCCP or CCCP for 15-30 minutes) controls.[3][5]
-
For adherent cells, gently detach them using 0.5 mM EDTA.[5]
-
Centrifuge the cells and resuspend the pellet to a concentration of 5 x 10^5 to 1 x 10^6 cells/mL.[3][5]
-
-
JC-10 Staining:
-
Prepare the JC-10 working solution according to the manufacturer's instructions. This typically involves diluting a concentrated stock into an assay buffer.
-
Resuspend the cell pellet in 500 µL of the JC-10 working solution.[3]
-
Incubate for 15-60 minutes at 37°C or room temperature, protected from light.[3][5] The optimal time should be determined for each cell line.
-
-
Data Acquisition:
-
Analyze the cells on a flow cytometer.
-
Use the 488 nm laser for excitation.[3]
-
Detect the green fluorescence of the JC-10 monomer in the FITC or FL1 channel (~530 nm).[3][5]
-
Detect the red/orange fluorescence of the J-aggregates in the PE or FL2 channel (~575 nm).[3]
-
Use the positive control sample to set up fluorescence compensation to correct for spectral overlap between the channels.[3]
-
-
Data Analysis:
-
The change in mitochondrial membrane potential is determined by the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
-
Visualized Workflows and Principles
Caption: Principle of the JC-10 Mitochondrial Membrane Potential Assay.
Caption: General experimental workflow for the JC-10 assay.
Caption: A troubleshooting decision tree for common JC-10 assay problems.
References
- 1. apexbt.com [apexbt.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. assaygenie.com [assaygenie.com]
- 5. content.abcam.com [content.abcam.com]
- 6. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. interchim.fr [interchim.fr]
- 10. Why should I perform a compensation correction when using JC-10 in flow cytometry assays to quantitate mitochondrial membrane potential? | AAT Bioquest [aatbio.com]
- 11. hellobio.com [hellobio.com]
JC-10 Assays: FCCP Positive Control Technical Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the uncoupler Carbonyl Cyanide p-Trifluoromethoxyphenylhydrazone (FCCP) as a positive control in JC-10 mitochondrial membrane potential assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of FCCP to use as a positive control for the JC-10 assay?
A1: The optimal concentration of FCCP can be cell-type dependent and should be determined empirically. However, a general starting range is between 2 µM and 10 µM.[1][2][3][4] Some protocols may suggest a higher concentration of 20 µM.[5] It is recommended to perform a titration to find the optimal concentration for your specific cell line and experimental conditions.[2][3][4]
Q2: How long should I incubate my cells with FCCP?
A2: A typical incubation time for FCCP is between 15 and 30 minutes.[1][2][3][4] Some protocols may extend this to 60 minutes.[5] The optimal incubation time can vary depending on the cell type and FCCP concentration used.
Q3: Can I add FCCP and the JC-10 dye simultaneously?
A3: Yes, it is possible to add FCCP and the JC-10 working solution at the same time for some experimental setups, particularly for flow cytometry.[2][4]
Q4: Why am I not seeing a significant change in fluorescence after adding FCCP?
A4: There are several potential reasons for this:
-
Suboptimal FCCP Concentration: The concentration of FCCP may be too low to effectively depolarize the mitochondrial membrane in your specific cell type. Consider performing a dose-response experiment to determine the optimal concentration.
-
Incorrect Incubation Time: The incubation time with FCCP may be too short. Try extending the incubation period.
-
Cell Health: Ensure that your cells are healthy and have a high mitochondrial membrane potential before adding FCCP.
-
Improper JC-10 Staining: Verify that the JC-10 dye is being loaded correctly and that you are using the appropriate filter sets for detection of both the monomer (green) and aggregate (red/orange) forms.
Q5: What is the mechanism of action of FCCP?
A5: FCCP is a proton ionophore that disrupts the mitochondrial membrane potential.[6][7][8] It transports protons across the inner mitochondrial membrane, uncoupling oxidative phosphorylation from ATP synthesis.[6][7][8] This collapse of the proton gradient leads to a decrease in the mitochondrial membrane potential.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant difference between control and FCCP-treated cells | 1. FCCP concentration is too low.2. Incubation time is too short.3. Cells are unhealthy.4. JC-10 dye was not loaded properly. | 1. Increase FCCP concentration (titrate from 2 µM to 20 µM).2. Increase incubation time (from 15 to 60 minutes).3. Check cell viability and ensure a healthy starting cell population.4. Review the JC-10 staining protocol and ensure proper dye concentration and incubation. |
| High background fluorescence | 1. Incomplete removal of excess JC-10 dye.2. Autofluorescence of cells or medium. | 1. Ensure proper washing steps after JC-10 incubation.2. Use a phenol (B47542) red-free medium and include an unstained cell control to assess autofluorescence. |
| Weak JC-10 signal | 1. Low cell number.2. Insufficient JC-10 dye concentration or incubation time. | 1. Ensure the recommended cell density is used.2. Optimize the JC-10 dye concentration and incubation time for your cell type. |
Quantitative Data Summary
The following table summarizes the recommended FCCP concentrations and incubation times for use as a positive control in JC-10 assays, as cited in various protocols.
| Parameter | Recommended Range |
| FCCP Concentration | 2 - 10 µM[1][3][4] or 20 µM[5] |
| Incubation Time | 15 - 30 minutes[2][3][4] or up to 60 minutes[5] |
Experimental Protocol: FCCP as a Positive Control for JC-10 Assay (Flow Cytometry)
This protocol provides a general guideline for using FCCP as a positive control in a JC-10 mitochondrial membrane potential assay analyzed by flow cytometry.
Materials:
-
Cells in suspension or adherent cells to be detached
-
Complete cell culture medium
-
JC-10 Assay Kit
-
FCCP stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluence.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin-EDTA.
-
Wash the cells with complete culture medium and centrifuge to pellet.
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
FCCP Treatment (Positive Control):
-
Negative Control:
-
Prepare a vehicle control by adding the same volume of the solvent used for the FCCP stock solution (e.g., DMSO) to a separate tube of cells.
-
Incubate under the same conditions as the FCCP-treated cells.
-
-
JC-10 Staining:
-
Analysis:
-
Following JC-10 staining, analyze the cells on a flow cytometer.
-
Detect the green fluorescence of the JC-10 monomer in the FITC or an equivalent channel (e.g., Ex/Em = 490/525 nm).
-
Detect the red/orange fluorescence of the JC-10 aggregates in the PE or an equivalent channel (e.g., Ex/Em = 540/590 nm).
-
A successful positive control will show a significant shift from red/orange to green fluorescence compared to the negative control.
-
Visualizations
Caption: Experimental workflow for using FCCP as a positive control in a JC-10 assay.
Caption: Mechanism of JC-10 dye in response to mitochondrial membrane potential changes induced by FCCP.
References
- 1. assaygenie.com [assaygenie.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. store.sangon.com [store.sangon.com]
- 4. content.abcam.com [content.abcam.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. The molecular mechanism of action of the proton ionophore FCCP (carbonylcyanide p-trifluoromethoxyphenylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The molecular mechanism of action of the proton ionophore FCCP (carbonylcyanide p-trifluoromethoxyphenylhydrazone) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FCCP | Uncoupler of mitochondrial oxidative phosphorylation | Hello Bio [hellobio.com]
- 9. researchgate.net [researchgate.net]
JC-10 Staining Technical Support Center: Incubation Time Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for JC-10 staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation time for JC-10 staining?
A1: The recommended incubation time for JC-10 staining typically ranges from 15 to 60 minutes at 37°C.[1][2][3] However, this is a general guideline, and the optimal time can vary significantly depending on the specific cell type, cell concentration, and experimental conditions.[1][2][3]
Q2: Why is it crucial to optimize the incubation time?
A2: Optimizing the incubation time is critical for achieving a robust and reproducible assay. Insufficient incubation can lead to a weak fluorescent signal, while excessive incubation might cause artifacts or cytotoxicity. Each cell line has different rates of dye uptake, so a standardized incubation time may not be suitable for all experiments.[2][3]
Q3: Can I perform JC-10 staining at room temperature?
A3: Incubation can be performed at either room temperature or 37°C.[2][4] However, 37°C is generally recommended to facilitate active mitochondrial uptake of the dye.[1][2][3] If performing the assay at room temperature, you may need to adjust the incubation time accordingly.
Q4: Does cell density affect the optimal incubation time?
A4: Yes, cell density can influence the availability of the JC-10 dye to each cell. Higher cell densities may require a longer incubation time or a higher dye concentration to achieve optimal staining. It is important to keep cell density consistent across experiments.
Q5: Can I fix the cells after JC-10 staining?
A5: No, JC-10 staining is intended for use on live cells only.[1][5] Fixation disrupts the mitochondrial membrane potential, which is the parameter being measured, and will lead to inaccurate results.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak Red Fluorescent Signal (J-aggregates) | 1. Suboptimal Incubation Time: The incubation period may be too short for sufficient dye accumulation in the mitochondria. 2. Low Mitochondrial Membrane Potential: The cells may be unhealthy or undergoing apoptosis. 3. Incorrect Dye Concentration: The JC-10 concentration may be too low. | 1. Optimize Incubation Time: Perform a time-course experiment (e.g., 15, 30, 45, 60 minutes) to determine the optimal incubation period for your specific cell type. 2. Include a Positive Control: Use a known apoptosis-inducing agent (e.g., FCCP or CCCP) to confirm that the dye can detect changes in mitochondrial membrane potential.[1][2][3] 3. Optimize Dye Concentration: Titrate the JC-10 concentration to find the optimal level for your cells. |
| High Green Fluorescent Signal (J-monomers) in Healthy Cells | 1. Excessive Incubation Time: Prolonged incubation can lead to cytotoxicity and a decrease in mitochondrial membrane potential. 2. Dye Precipitation: Although JC-10 has better solubility than JC-1, precipitation can still occur at very high concentrations.[2][3][6][7][8][9][10] | 1. Reduce Incubation Time: Perform a time-course experiment and select a shorter incubation time that provides a good signal without inducing toxicity. 2. Ensure Proper Dye Preparation: Make sure the JC-10 stock solution is properly dissolved and diluted in the recommended buffer. |
| High Background Fluorescence | 1. Incomplete Removal of Excess Dye: Residual dye in the medium can contribute to background noise. 2. Suboptimal Buffer: The buffer used for staining and washing may not be appropriate. | 1. Wash Cells After Incubation: After incubation with the JC-10 dye, gently wash the cells with pre-warmed assay buffer to remove any unbound dye.[1] 2. Use Recommended Buffers: Utilize the assay buffer provided with your JC-10 kit or a compatible buffer like Hank's Balanced Salt Solution (HBSS).[4][11] |
| Inconsistent Results Between Experiments | 1. Variability in Incubation Time: Even small variations in incubation time can lead to different results. 2. Inconsistent Cell Density: Different numbers of cells will affect dye uptake. 3. Light Exposure: JC-10 is light-sensitive.[1][12] | 1. Standardize Incubation Time: Use a timer and be consistent with the incubation period for all samples. 2. Maintain Consistent Cell Seeding: Ensure that the same number of cells is seeded for each experiment. 3. Protect from Light: Keep the dye solution and the cells protected from light during incubation and subsequent steps.[1][3][4][12] |
Experimental Protocols
Protocol: Optimizing Incubation Time for JC-10 Staining
This protocol outlines a method to determine the optimal incubation time for JC-10 staining in a specific cell line.
1. Cell Preparation:
-
Plate cells in a 96-well black, clear-bottom plate at the desired density and allow them to adhere overnight.
-
Include wells for a negative control (untreated cells) and a positive control (cells treated with an uncoupler like FCCP).[2][3]
2. Reagent Preparation:
-
Prepare the JC-10 working solution according to the manufacturer's instructions. A typical final concentration is around 15 µM.[1]
-
Prepare the FCCP working solution (e.g., 2-10 µM) for the positive control.[2][3]
3. Experimental Procedure:
-
Treat the positive control wells with the FCCP solution for 15-30 minutes.[2][3]
-
Add the JC-10 working solution to all wells.
-
Incubate the plate at 37°C and 5% CO2 for different time points (e.g., 15, 30, 45, and 60 minutes).
4. Data Acquisition:
-
After each incubation time point, measure the fluorescence intensity using a microplate reader.
-
Read the fluorescence of the JC-10 monomers (green) at an excitation/emission of ~490/525 nm.[1][5][8]
-
Read the fluorescence of the JC-10 aggregates (red) at an excitation/emission of ~540/590 nm.[1][5][8]
5. Data Analysis:
-
Calculate the ratio of red to green fluorescence for each time point.
-
The optimal incubation time is the point at which the red/green ratio in healthy (negative control) cells is maximal, while the ratio in the FCCP-treated (positive control) cells is minimal.
Data Presentation: Example of Incubation Time Optimization
| Incubation Time (minutes) | Negative Control (Red/Green Ratio) | Positive Control (FCCP) (Red/Green Ratio) |
| 15 | 2.5 | 0.8 |
| 30 | 4.8 | 0.6 |
| 45 | 5.2 | 0.5 |
| 60 | 4.9 (slight decrease) | 0.5 |
In this example, 45 minutes would be chosen as the optimal incubation time as it provides the highest signal window between healthy and apoptotic cells.
Visualizations
Caption: Workflow for optimizing JC-10 incubation time.
Caption: Principle of JC-10 staining for mitochondrial potential.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. content.abcam.com [content.abcam.com]
- 4. hellobio.com [hellobio.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. JC-10 Mitochondrial Membrane Potential Assay Kit (ab112133) | Abcam [abcam.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. Monitoring of Mitochondrial Membrane Potential Changes in Live Cells Using JC-10 | AAT Bioquest [aatbio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. JC-10 | Fluorescent mitochondrial membrane potential probe | Hello Bio [hellobio.com]
JC-10 Technical Support Center: Flow Cytometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the JC-10 probe for mitochondrial membrane potential analysis via flow cytometry.
Frequently Asked Questions (FAQs)
Q1: What is JC-10 and how does it measure mitochondrial membrane potential?
JC-10 is a lipophilic cationic fluorescent probe used to determine mitochondrial membrane potential (ΔΨm).[1][2][3][4] Its mechanism relies on its ability to selectively enter mitochondria in healthy, non-apoptotic cells with a high ΔΨm.[1][5][6][7] In this polarized state, JC-10 forms aggregates that emit an orange-red fluorescence.[3][4][8] Conversely, in apoptotic or unhealthy cells with a collapsed or depolarized mitochondrial membrane, JC-10 cannot accumulate within the mitochondria and remains in the cytoplasm as monomers, which emit a green fluorescence.[3][4][5][9] Therefore, the ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.
Q2: What are the advantages of JC-10 over its predecessor, JC-1?
The primary advantage of JC-10 is its superior aqueous solubility.[1][5][7][10][11] JC-1 is known to precipitate in aqueous buffers, which can lead to artifacts and assay variability.[1][5][7][10] JC-10's enhanced solubility provides more reliable and reproducible results, a higher signal-to-background ratio, and greater sensitivity in detecting subtle changes in ΔΨm.[1][4]
Q3: Why is compensation required for JC-10 analysis in flow cytometry?
Compensation is a critical step in JC-10 flow cytometry analysis due to the spectral overlap between the emission spectra of the green JC-10 monomers and the orange-red J-aggregates.[12][13][14][15][16] This means that some of the green fluorescence will be detected in the orange-red channel (and vice-versa).[10][12] Without proper compensation, this spectral bleed-through can lead to inaccurate quantification of the red/green fluorescence ratio and misinterpretation of the mitochondrial membrane potential.[12]
Q4: What controls are necessary for a JC-10 experiment?
To ensure accurate and reliable data, the following controls are essential:
-
Unstained Cells: This sample is used to set the baseline fluorescence of the cell population and to adjust the forward and side scatter parameters on the flow cytometer.[17]
-
Healthy Stained Cells (Negative Control): These are untreated cells stained with JC-10. They should exhibit high red fluorescence, indicating a polarized mitochondrial membrane, and will be used to set the gate for the healthy population.[10][17]
-
Depolarized Stained Cells (Positive Control): These cells are treated with a mitochondrial membrane potential uncoupler, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) or CCCP (carbonyl cyanide m-chlorophenyl hydrazone), before JC-10 staining.[3][6][10][18] These cells will have a collapsed ΔΨm and exhibit high green fluorescence, serving as a positive control for depolarization and aiding in setting compensation and gates.[10][17][18]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient dye concentration or incubation time. | Optimize the JC-10 concentration (typically 1-15 µM) and incubation time (15-60 minutes) for your specific cell type.[3][6][8] |
| Cell death or compromised cell health. | Ensure you are using a healthy, viable cell population. Use a viability dye to exclude dead cells from the analysis. | |
| Incorrect instrument settings (laser and filter selection). | Verify that the correct lasers (typically a 488 nm blue laser) and filters for detecting green (e.g., FITC channel, ~525/530 nm) and red (e.g., PE channel, ~590 nm) fluorescence are being used.[1][3][8][10] | |
| High Background Fluorescence | Excess dye in the medium. | Wash the cells with assay buffer or PBS after JC-10 incubation to remove any unbound dye.[19] |
| Cell autofluorescence. | Analyze an unstained cell sample to determine the level of background autofluorescence and set your gates accordingly. | |
| All Cells Appear Green (Depolarized) | The cells are unhealthy or apoptotic. | Verify the health of your cell culture. If expecting a healthy population, there may be an issue with the culture conditions. |
| The positive control (FCCP/CCCP) was accidentally added to all samples. | Prepare fresh samples and ensure proper labeling and handling of tubes. | |
| All Cells Appear Red (Polarized) | The positive control (FCCP/CCCP) is not working or was used at too low a concentration. | Prepare a fresh solution of FCCP or CCCP and consider optimizing the concentration (typically 2-10 µM) and incubation time.[6][10][18] |
| The experimental treatment does not induce mitochondrial depolarization. | This may be a valid experimental result. Ensure all controls are working correctly to confirm this finding. | |
| Difficulty with Compensation | Inappropriate compensation controls. | Ensure you have distinct and well-separated positive populations for both green (FCCP/CCCP treated) and red (healthy) fluorescence for accurate compensation calculation.[17][18] |
| Over- or under-compensation. | Carefully adjust the compensation matrix. The goal is to have the median fluorescence intensity of the green population in the red channel be the same as the unstained population, and vice-versa.[10][18] |
Quantitative Data Summary
| Parameter | JC-10 Monomer (Depolarized Mitochondria) | JC-10 Aggregate (Polarized Mitochondria) |
| Excitation Wavelength (nm) | ~490[1][5][8] | ~540[3][8] |
| Emission Wavelength (nm) | ~525[3][4][8] | ~590[2][3][4][8] |
| Flow Cytometer Channel | FL1 (FITC)[1][6][10][18][20] | FL2 (PE)[1][6][10][18][20] |
| Appearance | Green Fluorescence[3][4][5][9] | Orange-Red Fluorescence[3][5][8][9] |
Experimental Protocols
Detailed Protocol for JC-10 Staining and Flow Cytometry Analysis
Materials:
-
JC-10 dye solution
-
Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
FCCP or CCCP (for positive control)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer tubes
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density. For suspension cells, aim for a concentration of 1 x 10^6 cells/mL. For adherent cells, detach them using a gentle method like trypsinization, then resuspend in culture medium.
-
Prepare separate tubes for your experimental conditions, an unstained control, a healthy stained control, and a positive control for depolarization.
-
-
Induce Mitochondrial Depolarization (Positive Control):
-
JC-10 Staining:
-
Prepare the JC-10 working solution by diluting the stock solution in pre-warmed cell culture medium or assay buffer to the desired final concentration (typically 1-15 µM).[3][8]
-
Centrifuge your cell suspensions and resuspend the cell pellets in the JC-10 working solution.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light.[3][6][8] The optimal time may vary depending on the cell type.
-
-
Washing:
-
(Optional but recommended) Centrifuge the cells and wash once with pre-warmed assay buffer or PBS to remove excess dye. Resuspend the cells in a suitable buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Set up the flow cytometer with a 488 nm excitation laser.
-
Use the unstained sample to adjust the forward scatter (FSC) and side scatter (SSC) voltages to properly visualize the cell population.
-
Use the healthy stained control (high red fluorescence) and the FCCP/CCCP-treated positive control (high green fluorescence) to set up the compensation for the spectral overlap between the green (FL1) and red (FL2) channels.[10][17][18]
-
Acquire data for all your samples. Analyze the data by gating on the live cell population and then quantifying the percentage of cells with high red fluorescence (healthy) versus high green fluorescence (apoptotic/depolarized).
-
Visualizations
Caption: JC-10 mechanism of action in healthy vs. apoptotic cells.
Caption: Experimental workflow for JC-10 flow cytometry analysis.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. JC-1 and JC-10 – Mitochondrial Membrane Potential Probes - Chemodex [chemodex.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.sangon.com [store.sangon.com]
- 7. Cell Meter™ JC-10 Mitochondrion Membrane Potential Assay Kit *Optimized for Flow Cytometry Assays* | AAT Bioquest [aatbio.com]
- 8. hellobio.com [hellobio.com]
- 9. JC-10 Mitochondrial Membrane Potential Assay Kit (ab112133) | Abcam [abcam.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Why should I perform a compensation correction when using JC-10 in flow cytometry assays to quantitate mitochondrial membrane potential? | AAT Bioquest [aatbio.com]
- 13. Compensation Controls | McGovern Medical School [med.uth.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Spectral Overlap | CYM [cytometry.mlsascp.com]
- 16. Spectral Overlap - Flow Core – Syracuse University [flowcore.syr.edu]
- 17. How to do compensation in flow cytometer with JC-10 stained cells? | AAT Bioquest [aatbio.com]
- 18. abcam.com [abcam.com]
- 19. chem-agilent.com [chem-agilent.com]
- 20. interchim.fr [interchim.fr]
JC-10 Assay Technical Support Center: Troubleshooting Unexpected Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with the JC-10 assay for mitochondrial membrane potential.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the JC-10 assay?
The JC-10 assay is used to measure mitochondrial membrane potential (ΔΨm), a key indicator of cell health and apoptosis.[1][2] The assay utilizes the cationic, lipophilic fluorescent dye JC-10.[1][3][4] In healthy, non-apoptotic cells with a high mitochondrial membrane potential, JC-10 accumulates in the mitochondria and forms aggregates that emit red fluorescence.[1][2][3][4][5][6] In apoptotic or unhealthy cells with a collapsed or low mitochondrial membrane potential, JC-10 cannot accumulate in the mitochondria and remains in the cytoplasm in its monomeric form, which emits green fluorescence.[1][3][4][5][6] Therefore, a shift from red to green fluorescence is indicative of mitochondrial depolarization, a hallmark of early apoptosis.[3][6]
Q2: What is the advantage of using JC-10 over JC-1?
JC-10 is a derivative of JC-1 and offers superior aqueous solubility.[1][4] JC-1 is known to precipitate in aqueous buffers, which can lead to artifacts and less reliable results.[1] The enhanced solubility of JC-10 provides more consistent and reliable staining.[6]
Q3: What are the expected fluorescence patterns for healthy and apoptotic cells?
-
Healthy Cells: High red fluorescence and low green fluorescence. This indicates polarized mitochondria and the formation of JC-10 aggregates.
-
Apoptotic Cells: Low red fluorescence and high green fluorescence. This indicates depolarized mitochondria, with JC-10 existing as monomers in the cytoplasm.[3][4]
-
Dead Cells: Primarily high green fluorescence, as the dye can more easily penetrate the compromised cell membranes.[7]
Q4: What instrumentation can be used for the JC-10 assay?
The JC-10 assay is versatile and can be used with a variety of instruments, including:
Data Presentation
Table 1: Excitation and Emission Wavelengths for JC-10
| JC-10 Form | State | Excitation (approx.) | Emission (approx.) | Instrument Filter Set (Example) |
| Aggregates | Healthy Mitochondria | 540 nm | 590 nm | Texas Red, PE, or Rhodamine[5][8] |
| Monomers | Depolarized Mitochondria | 490 nm | 525 nm | FITC or GFP[5][8] |
Mandatory Visualizations
Caption: Principle of the JC-10 assay for mitochondrial membrane potential.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. apexbt.com [apexbt.com]
- 3. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JC-10 Mitochondrial Membrane Potential Assay Kit (ab112134) | Abcam [abcam.com]
- 5. hellobio.com [hellobio.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. content.abcam.com [content.abcam.com]
Validation & Comparative
A Head-to-Head Comparison of JC-10 and JC-1 for Mitochondrial Membrane Potential Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter in apoptosis studies. For years, JC-1 has been a widely used fluorescent probe for this purpose. However, the emergence of JC-10, a derivative of JC-1, offers significant improvements. This guide provides an objective comparison of JC-10 and JC-1, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your research needs.
At the heart of their function, both JC-10 and JC-1 are cationic, lipophilic dyes that selectively enter the mitochondria. In healthy cells with high mitochondrial membrane potential, these dyes form aggregates, known as J-aggregates, which exhibit a red to orange fluorescence. In apoptotic or unhealthy cells with low ΔΨm, the dyes remain in their monomeric form within the cytoplasm, emitting a green fluorescence. The ratio of red to green fluorescence, therefore, provides a sensitive measure of the mitochondrial membrane potential.
The primary and most significant advantage of JC-10 over JC-1 is its superior aqueous solubility.[1][2][3] JC-1 is notorious for its poor water solubility, often precipitating in aqueous buffers even at low concentrations (e.g., 1 µM).[1][3] This precipitation can lead to artifacts and a lack of reproducibility in experimental results. JC-10 was specifically developed to overcome this limitation, ensuring it remains in solution and providing more reliable and consistent staining.[1][2][3] This enhanced solubility contributes to a higher signal-to-background ratio and greater sensitivity in detecting subtle changes in ΔΨm.[4][5]
Performance Comparison: JC-10 vs. JC-1
Experimental data consistently demonstrates the superior performance of JC-10 across various cell lines and experimental platforms.
| Feature | JC-10 | JC-1 | Rationale |
| Water Solubility | High | Low | JC-10 is chemically modified for enhanced solubility in aqueous buffers, preventing precipitation.[1][2][3] |
| Signal-to-Background Ratio | Higher | Lower | Improved solubility and reduced aggregation artifacts lead to a cleaner signal with JC-10.[4][5] |
| Sensitivity | Higher | Lower | JC-10 is capable of detecting more subtle changes in mitochondrial membrane potential.[4][5] |
| Ease of Use | More convenient | Less convenient | The high solubility of JC-10 simplifies preparation of staining solutions and reduces the risk of artifacts.[5] |
| Reproducibility | More robust | Less robust | Consistent solubility and performance of JC-10 lead to smaller assay deviations.[5] |
Spectral Properties
| Dye | Form | Excitation (nm) | Emission (nm) |
| JC-10 | Monomer | ~490 | ~525 |
| J-aggregate | ~540 | ~590 | |
| JC-1 | Monomer | ~488 | ~529 |
| J-aggregate | ~590 | ~590 |
Mechanism of Action
The underlying principle for both JC-10 and JC-1 is the potential-dependent accumulation in mitochondria. The negative charge across the inner mitochondrial membrane of healthy, respiring cells drives the accumulation of the positively charged dyes.
Caption: Mechanism of JC-10 and JC-1 for mitochondrial membrane potential sensing.
Experimental Workflow
The general workflow for using JC-10 or JC-1 is similar and involves loading the cells with the dye, followed by analysis using a fluorescence microscope, flow cytometer, or microplate reader.
Caption: General experimental workflow for mitochondrial membrane potential measurement.
Experimental Protocols
Below are representative protocols for using JC-10 and JC-1. Note that optimal conditions may vary depending on the cell type and experimental setup.
JC-10 Staining Protocol for Fluorescence Microscopy
-
Cell Preparation: Seed cells on a glass-bottom dish or chamber slide and culture overnight. Treat cells with the experimental compound as required.
-
JC-10 Working Solution Preparation: Prepare a 1X JC-10 working solution by diluting the stock solution (typically in DMSO) into a suitable buffer (e.g., Hanks and 20 mM Hepes buffer, HHBS) to a final concentration of 10-30 µM.[6][7] For some cell lines, a buffer with a pH of 8 may help prevent dye leakage.[6][7]
-
Dye Loading: Remove the culture medium and add the JC-10 working solution to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[6]
-
Washing (Optional): The working solution can be removed and replaced with HHBS before imaging.[6]
-
Imaging: Analyze the cells using a fluorescence microscope with appropriate filter sets for green (e.g., FITC) and red/orange (e.g., TRITC) fluorescence.[6]
JC-1 Staining Protocol for Flow Cytometry
-
Cell Preparation: Culture cells to the desired density and treat with the experimental compound. For a positive control, treat a sample with a mitochondrial membrane potential disruptor like CCCP (e.g., 50 µM for 5-15 minutes).[8][9]
-
JC-1 Stock and Working Solution Preparation: Prepare a JC-1 stock solution (e.g., 200 µM in DMSO).[8][9] Immediately before use, prepare a working solution by diluting the stock solution in pre-warmed culture medium to a final concentration of approximately 2 µM.[8][9]
-
Cell Staining: Resuspend the cells in the JC-1 working solution at a concentration of approximately 1x10^6 cells/mL.[8][9]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[8][9]
-
Washing (Optional): Cells can be washed with phosphate-buffered saline (PBS).[8]
-
Analysis: Resuspend the cells in PBS and analyze by flow cytometry using an excitation wavelength of 488 nm.[9] Detect green fluorescence in the FL1 channel (~529 nm) and red/orange fluorescence in the FL2 channel (~590 nm).[9]
Conclusion
JC-10 represents a significant advancement over JC-1 for the measurement of mitochondrial membrane potential. Its superior water solubility translates into a more robust, sensitive, and user-friendly assay with a higher signal-to-background ratio.[4][5] While the fundamental principle of ratiometric fluorescence detection remains the same, the improved physicochemical properties of JC-10 minimize artifacts and enhance data reliability. For researchers seeking accurate and reproducible measurements of mitochondrial health, particularly in high-throughput screening and sensitive applications, JC-10 is the recommended choice.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stratech.co.uk [stratech.co.uk]
- 4. yeasenbio.com [yeasenbio.com]
- 5. stratech.co.uk [stratech.co.uk]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
JC-10 vs. JC-1: A Comparative Guide to Mitochondrial Membrane Potential Probes
For researchers investigating cellular health, apoptosis, and mitochondrial function, the accurate measurement of mitochondrial membrane potential (ΔΨm) is a critical parameter. For years, the JC-1 probe has been a widely used tool for this purpose. However, the emergence of its successor, JC-10, offers significant advantages that address some of the key limitations of the original dye. This guide provides an objective comparison of JC-10 and JC-1, supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their needs.
Core Mechanism of Action
Both JC-1 and JC-10 are cationic, lipophilic fluorescent dyes that operate on the same principle.[1][2] They selectively enter the mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (hyperpolarized), the probes accumulate and form aggregates, which results in a fluorescence emission shift from green to orange/red.[1][3][4] Conversely, in unhealthy or apoptotic cells with a low mitochondrial membrane potential (depolarized), the probes cannot accumulate and remain in the cytoplasm as monomers, emitting green fluorescence.[1][5] The ratio of red to green fluorescence provides a ratiometric measurement of the mitochondrial membrane potential, allowing for a clear distinction between healthy and apoptotic cells.[5][6]
Key Advantages of JC-10 over JC-1
The primary distinction and most significant advantage of JC-10 is its superior aqueous solubility.[1][4][7][8] JC-1 is notorious for its poor water solubility, often precipitating in aqueous buffers even at low concentrations (e.g., 1 µM).[1][2][4][9][10] This precipitation can lead to artifacts and inconsistencies in experimental results. JC-10 was specifically developed to overcome this limitation.[2][4][9]
The benefits stemming from JC-10's enhanced solubility include:
-
Ease of Use & Reduced Artifacts: JC-10 does not precipitate when diluted into aqueous buffers, simplifying solution preparation and eliminating the risk of fluorescent particle artifacts that can interfere with imaging and flow cytometry.[2][11]
-
Improved Robustness and Sensitivity: The enhanced solubility and higher sensitivity of JC-10 lead to smaller assay deviations and more reliable results.[11][12] It can detect subtle changes in mitochondrial membrane potential more effectively than JC-1 across various cell lines.[11][12]
-
Enhanced Signal-to-Background Ratio: In most tested cell lines, JC-10 exhibits a superior signal-to-background ratio compared to JC-1, providing a clearer and more distinct signal.[2][11][12]
-
Broader Applicability: The properties of JC-10 make it highly compatible with a range of platforms where JC-1's poor solubility was a hindrance, including fluorescence microplate readers for high-throughput screening, as well as flow cytometry and fluorescence microscopy.[2][9][11]
Quantitative Data Summary
The following table summarizes the key spectral properties and performance characteristics of JC-1 and JC-10.
| Feature | JC-1 Probe | JC-10 Probe | Reference |
| Solubility | Poor in aqueous buffers; precipitates even at 1 µM. | Excellent water solubility; no precipitation issues. | [1][4][9] |
| Monomer Emission | ~527-530 nm (Green) | ~520-525 nm (Green) | [4][13][14] |
| Aggregate Emission | ~590 nm (Orange/Red) | ~570-590 nm (Orange/Red) | [4][13][14] |
| Monomer Excitation | ~488-515 nm | ~490 nm | [13][14] |
| Aggregate Excitation | ~515 nm | ~540 nm | [11][13] |
| Key Advantage | Widely documented in historical literature. | Superior solubility, higher signal-to-background ratio, greater sensitivity. | [2][11][12] |
| Compatibility | Flow Cytometry, Fluorescence Microscopy (with caution due to precipitation). | Flow Cytometry, Fluorescence Microscopy, Microplate Readers (High-Throughput Screening). | [2][11] |
Experimental Protocols
Below are generalized protocols for assessing mitochondrial membrane potential using JC-1 and JC-10. Note that optimal conditions, such as dye concentration and incubation time, may vary depending on the cell type and experimental setup.
Protocol 1: JC-10 Assay for Flow Cytometry or Microplate Reader
This protocol is adapted for JC-10's ease of use.
-
Cell Preparation: Seed cells in a 6-, 12-, 24-, or 96-well plate and culture overnight. Treat cells with the experimental compound as required. Include a positive control sample treated with a mitochondrial membrane uncoupler like CCCP or FCCP (e.g., 5-10 µM for 15-30 minutes) to induce depolarization.[7][15]
-
JC-10 Working Solution Preparation: Prepare the JC-10 working solution by diluting the stock solution in a pre-warmed cell culture medium or assay buffer as per the manufacturer's instructions (e.g., a 1:200 dilution).[15]
-
Staining: Remove the existing cell culture medium and add the JC-10 working solution to each well.
-
Incubation: Incubate the cells for 15 to 60 minutes at 37°C, protected from light.[15]
-
Data Acquisition (Microplate Reader): Read the fluorescence intensity.
-
Data Acquisition (Flow Cytometry): Collect the cells, gently centrifuge, and resuspend in a suitable buffer (e.g., PBS). Analyze using a flow cytometer with 488 nm excitation. Green fluorescence is typically detected in the FL1 channel (e.g., 530 nm), and red fluorescence in the FL2 channel (e.g., 585 nm).[2][9][14]
-
Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Traditional JC-1 Assay for Flow Cytometry
This protocol includes steps to mitigate the solubility issues of JC-1.
-
Reagent Preparation: Allow JC-1 powder and DMSO to come to room temperature. Prepare a stock solution (e.g., 200 µM) by dissolving the JC-1 powder in DMSO immediately before use.[16] It may be necessary to gently warm the solution (e.g., 37°C) to fully dissolve the dye.[10]
-
Cell Preparation: Suspend cells in 1 mL of warm medium or PBS at a concentration of approximately 1x10⁶ cells/mL.[16] For a positive control, add CCCP (final concentration of ~50 µM) and incubate at 37°C for 5-10 minutes.[16]
-
Staining: Add the JC-1 stock solution to the cell suspension to achieve a final concentration (typically 2 µM).[14][16] Vortex gently and incubate for 15 to 30 minutes at 37°C in a CO₂ incubator.[16]
-
Washing (Optional but Recommended): To reduce background fluorescence, wash the cells once with 2 mL of warm PBS. Centrifuge the cells and discard the supernatant.[16]
-
Resuspension and Analysis: Resuspend the cell pellet in 500 µL of PBS or another suitable buffer.[16] Immediately analyze by flow cytometry using 488 nm excitation, detecting green monomers in the FL1 channel and red aggregates in the FL2 channel.[14]
-
Analysis: Determine the ratio of red to green fluorescence. A shift from the red-gated population to the green-gated population indicates apoptosis.
Conclusion
JC-10 represents a significant improvement over the classic JC-1 probe for the assessment of mitochondrial membrane potential. Its superior water solubility eliminates critical experimental artifacts associated with JC-1 precipitation, leading to more robust, sensitive, and reliable data.[1][2][11] While JC-1 remains a valid tool documented in extensive literature, researchers initiating new studies or seeking to optimize their assays for high-throughput applications should consider JC-10 the superior alternative. Its enhanced performance and compatibility with a wider range of detection platforms make it a more convenient and powerful tool for investigating mitochondrial health and apoptosis.
References
- 1. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. JC-1 and JC-10 – Mitochondrial Membrane Potential Probes - Chemodex [chemodex.com]
- 4. stratech.co.uk [stratech.co.uk]
- 5. ebiohippo.com [ebiohippo.com]
- 6. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hellobio.com [hellobio.com]
- 8. assaygenie.com [assaygenie.com]
- 9. abcam.com [abcam.com]
- 10. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 11. stratech.co.uk [stratech.co.uk]
- 12. yeasenbio.com [yeasenbio.com]
- 13. JC-10 | Fluorescent mitochondrial membrane potential probe | Hello Bio [hellobio.com]
- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Mitochondrial Dyes: JC-10 vs. Alternatives
For researchers, scientists, and drug development professionals, selecting the optimal tool for assessing mitochondrial health is paramount. This guide provides an objective comparison of the mitochondrial membrane potential dye JC-10 with other common alternatives, supported by experimental data and detailed protocols.
The mitochondrial membrane potential (ΔΨm) is a key indicator of cellular health and a critical parameter in studies of apoptosis, drug toxicity, and metabolic disorders. Fluorescent dyes are indispensable tools for measuring ΔΨm. This guide focuses on JC-10, a newer generation dye, and compares its performance against its predecessor, JC-1, and the widely used rhodamine-based dyes, TMRM and TMRE.
Mechanism of Action: Ratiometric vs. Monochromatic Detection
Mitochondrial dyes primarily fall into two categories based on their fluorescence reporting mechanism: ratiometric and monochromatic.
JC-10 and JC-1 are ratiometric dyes. In healthy cells with a high mitochondrial membrane potential, these lipophilic cationic dyes enter the mitochondria and form aggregates, known as J-aggregates, which emit a red to orange fluorescence. In apoptotic or unhealthy cells with a depolarized mitochondrial membrane, the dyes fail to accumulate and remain in the cytoplasm as monomers, emitting a green fluorescence.[1][2] The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial polarization, minimizing the influence of factors like dye concentration and mitochondrial mass.[3]
TMRM (Tetramethylrhodamine, methyl ester) and TMRE (Tetramethylrhodamine, ethyl ester) are monochromatic dyes. These cationic dyes accumulate in the negatively charged mitochondrial matrix of healthy cells, exhibiting a bright orange-red fluorescence.[4] A decrease in mitochondrial membrane potential leads to a reduction in dye accumulation and a corresponding decrease in fluorescence intensity.[4]
dot
Caption: Mechanisms of ratiometric and monochromatic mitochondrial dyes.
Performance Comparison: JC-10 vs. Alternatives
JC-10 was developed as a superior alternative to JC-1, primarily addressing the latter's poor water solubility which often leads to precipitation in aqueous buffers and experimental artifacts.[1]
| Feature | JC-10 | JC-1 | TMRM (Tetramethylrhodamine, methyl ester) | TMRE (Tetramethylrhodamine, ethyl ester) |
| Mechanism | Ratiometric (Red/Green Fluorescence Shift) | Ratiometric (Red/Green Fluorescence Shift) | Monochromatic (Fluorescence Intensity) | Monochromatic (Fluorescence Intensity) |
| Water Solubility | High[1] | Low | Moderate | Moderate |
| Signal-to-Background | Higher than JC-1[2] | Lower than JC-10[2] | Generally high, but dependent on concentration | Generally high, but dependent on concentration |
| Sensitivity | Detects subtle changes in ΔΨm better than JC-1[2] | Less sensitive to subtle changes than JC-10[2] | Preferred for detecting fine gradations in ΔΨm | Similar to TMRM, considered very sensitive |
| Photostability | Good | Moderate, can be photosensitive | Reasonable photostability | Reasonable photostability |
| Cytotoxicity | Low | Generally low, but precipitation can be an issue | Low at working concentrations | Low at working concentrations |
| Ease of Use | High, does not precipitate in aqueous buffers | Moderate, prone to precipitation | High | High |
| Ex/Em (Monomer) | ~490 nm / ~525 nm[2] | ~514 nm / ~529 nm | N/A | N/A |
| Ex/Em (Aggregate/Accumulated) | ~540 nm / ~590 nm[2] | ~585 nm / ~590 nm | ~548 nm / ~573 nm | ~549 nm / ~574 nm |
Supporting Experimental Data
While comprehensive head-to-head studies with quantitative data for all parameters are limited, existing research provides valuable insights:
-
JC-10 vs. JC-1: In studies with Jurkat cells treated with camptothecin (B557342) to induce apoptosis, JC-10 demonstrated a significantly better signal-to-background ratio compared to JC-1 when measuring the fluorescence of both J-aggregates and monomers. This is largely attributed to the enhanced water solubility of JC-10, which prevents the formation of fluorescent artifacts from precipitated dye.
-
JC-10 vs. TMRE: A study comparing TMRE, Rho123, and JC-10 found that while all three could define cell subpopulations with different mitochondrial potentials, TMRE provided the highest staining index, indicating a more dramatic shift in fluorescence between polarized and depolarized mitochondria. However, the ratiometric nature of JC-10 offers an advantage in normalizing for cell number and mitochondrial mass.
Experimental Protocols
Below are detailed methodologies for using JC-10, TMRM, and TMRE. Note that optimal conditions may vary depending on the cell type and experimental setup.
JC-10 Staining Protocol (for Microplate Reader)
-
Cell Preparation: Seed cells in a 96-well black-wall, clear-bottom plate and culture overnight.
-
Compound Treatment: Treat cells with the experimental compound and appropriate controls.
-
Dye Loading: Prepare a 1X JC-10 working solution. Remove the culture medium from the wells and add the JC-10 working solution.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at Ex/Em = 490/525 nm (green monomers) and Ex/Em = 540/590 nm (red J-aggregates).
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
dot
Caption: JC-10 staining workflow for microplate assays.
TMRM/TMRE Staining Protocol (for Fluorescence Microscopy)
-
Cell Preparation: Seed cells on glass-bottom dishes or chamber slides and culture overnight.
-
Compound Treatment: Treat cells with the experimental compound and appropriate controls.
-
Dye Loading: Prepare a working solution of TMRM or TMRE (typically 20-500 nM) in pre-warmed culture medium. Remove the existing medium and add the dye-containing medium.
-
Incubation: Incubate at 37°C for 20-30 minutes, protected from light.
-
Wash (Optional): Gently wash the cells with pre-warmed PBS or culture medium to reduce background fluorescence.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine filter set).
-
Data Analysis: Quantify the mean fluorescence intensity of the mitochondria. A decrease in intensity indicates depolarization.
dot
Caption: TMRM/TMRE staining workflow for fluorescence microscopy.
Conclusion
JC-10 represents a significant improvement over JC-1, offering enhanced solubility, sensitivity, and a higher signal-to-background ratio, making it a robust choice for ratiometric measurement of mitochondrial membrane potential, especially in high-throughput screening applications.
The choice between JC-10 and monochromatic dyes like TMRM and TMRE depends on the specific experimental goals. For a clear "yes/no" answer regarding mitochondrial depolarization, particularly in apoptosis studies, the ratiometric analysis provided by JC-10 is highly advantageous. For studies requiring the detection of subtle, graded changes in mitochondrial membrane potential, the high sensitivity of TMRM and TMRE may be preferable. Researchers should consider the specific needs of their experimental system when selecting the most appropriate mitochondrial dye.
References
Validating Apoptosis Detection: A Comparative Guide to the JC-10 Assay with Common Inducers
For researchers in cell biology, oncology, and drug development, accurately measuring apoptosis is critical. A key indicator of early-stage apoptosis is the change in mitochondrial membrane potential (ΔΨm). The JC-10 assay is a fluorescent method designed to measure this change, offering a reliable tool for assessing cell health and cytotoxicity. This guide provides an objective comparison of the JC-10 assay's performance when validated with common apoptosis inducers, supported by experimental data and detailed protocols.
The Principle of the JC-10 Assay: A Ratiometric Approach
The JC-10 assay utilizes a cationic, lipophilic fluorescent dye that selectively enters the mitochondria. In healthy, non-apoptotic cells with a high mitochondrial membrane potential, the JC-10 dye forms aggregates that emit a red-to-orange fluorescence (at approximately 590 nm).[1][2] When the mitochondrial membrane potential collapses during apoptosis, the JC-10 dye can no longer accumulate within the mitochondria and remains in the cytoplasm in its monomeric form, which emits a green fluorescence (at approximately 525 nm).[1][2] This shift from red to green fluorescence allows for a ratiometric analysis, providing a clear indicator of apoptosis.
One of the primary advantages of JC-10 over its predecessor, JC-1, is its superior aqueous solubility, which reduces the tendency for precipitation in buffers and leads to more consistent and reliable results.[1][3][4]
Validation with Apoptosis Inducers: Establishing Positive Controls
To validate the efficacy and sensitivity of the JC-10 assay, it is essential to use known apoptosis inducers as positive controls. These compounds trigger the apoptotic cascade through various mechanisms, leading to the dissipation of the mitochondrial membrane potential. Commonly used inducers include:
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): An uncoupling agent that disrupts the proton gradient across the mitochondrial membrane, leading to rapid depolarization.[4]
-
Staurosporine (B1682477): A broad-spectrum protein kinase inhibitor that induces apoptosis in a wide variety of cell types.[5][6][7]
Comparative Performance of Apoptosis Inducers with the JC-10 Assay
The following table summarizes the quantitative data on the effects of various apoptosis inducers on mitochondrial membrane potential, as measured by the JC-10 assay in iCell hepatocytes.
| Compound | Primary Mechanism of Action | IC50 (µM) |
| CCCP | Uncoupler of oxidative phosphorylation | 0.047 |
| Valinomycin | Potassium ionophore, disrupts membrane potential | 0.001 |
| Antimycin A | Inhibits complex III of the electron transport chain | 0.005 |
| Tolcapone | COMT inhibitor, can induce mitochondrial toxicity | 25.7 |
| Nefazodone | Antidepressant, associated with hepatotoxicity | 33.6 |
| Leflunomide | Immunosuppressant, can induce apoptosis | 34.3 |
| Ketoconazole | Antifungal agent, known to induce liver injury | 71.4 |
| Flutamide | Antiandrogen, can cause mitochondrial dysfunction | 22.2 |
| Fusariotoxin | Mycotoxin, induces cytotoxicity | 132 |
Data sourced from a study on high-content assays for hepatotoxicity using induced pluripotent stem cell–derived cells.[4] The IC50 values represent the concentration at which a 50% reduction in the number of mitochondrial granules per cell was observed after a 60-minute treatment.
Experimental Protocols
General Workflow for JC-10 Assay Validation
Caption: General experimental workflow for the JC-10 assay.
Detailed Protocol for Microplate Reader Assay
-
Cell Plating: For adherent cells, plate them overnight in a 96-well black-walled, clear-bottom plate at a density of 20,000 to 80,000 cells per well. For suspension cells, use a poly-D lysine (B10760008) plate and centrifuge to settle the cells.
-
Compound Addition: Add the apoptosis inducer (e.g., CCCP at a final concentration of 10-50 µM or staurosporine at 1-10 µM) to the wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired period to induce apoptosis (e.g., 30-60 minutes for CCCP, 4-6 hours for staurosporine).
-
Prepare JC-10 Loading Solution: Thaw the JC-10 stock solution and assay buffer. Prepare the JC-10 dye-loading solution according to the manufacturer's instructions.
-
Staining: Add the JC-10 dye-loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. Read the green fluorescence at an excitation/emission of ~490/525 nm and the red fluorescence at an excitation/emission of ~540/590 nm.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.
Detailed Protocol for Flow Cytometry Assay
-
Cell Preparation: Prepare cells at a density of 5 x 10^5 to 1 x 10^6 cells/mL.
-
Induce Apoptosis: Treat cells with the desired apoptosis inducer for the appropriate time in culture tubes. Include positive (e.g., with CCCP or FCCP) and negative (vehicle only) controls.[8]
-
Harvest Cells: Centrifuge the cells to obtain a pellet of 2-5 x 10^5 cells per tube.
-
Staining: Resuspend the cell pellet in the JC-10 dye-loading solution and incubate for 15-30 minutes at 37°C, protected from light.
-
Data Acquisition: Analyze the cells on a flow cytometer. The green fluorescence (monomers) can be detected in the FL1 channel (similar to FITC), and the red-orange fluorescence (aggregates) can be detected in the FL2 channel (similar to PE).[9]
-
Data Analysis: A shift in the cell population from the FL2 channel (healthy cells) to the FL1 channel (apoptotic cells) indicates a loss of mitochondrial membrane potential. Compensation may be required to correct for spectral overlap between the channels.
JC-10 Signaling Pathway in Healthy vs. Apoptotic Cells
Caption: JC-10 dye behavior in healthy versus apoptotic cells.
Alternatives to the JC-10 Assay
While JC-10 is a robust assay, other fluorescent probes are available for measuring mitochondrial membrane potential.
-
JC-1: The predecessor to JC-10, it functions similarly but has poor water solubility, which can lead to precipitation and artifacts.[1][3][4]
-
TMRM (Tetramethylrhodamine, methyl ester) and TMRE (Tetramethylrhodamine, ethyl ester): These are single-emission fluorescent dyes that accumulate in polarized mitochondria. A decrease in fluorescence intensity indicates mitochondrial depolarization. Unlike the ratiometric analysis of JC-10, the analysis with TMRM and TMRE is based on changes in signal intensity.
Conclusion
The JC-10 assay is a sensitive and reliable method for detecting changes in mitochondrial membrane potential, a key event in early apoptosis. Its improved solubility over JC-1 makes it a superior choice for a variety of applications, including flow cytometry and microplate-based assays. Proper validation of the JC-10 assay using known apoptosis inducers like CCCP and staurosporine is crucial for establishing experimental controls and ensuring the accuracy of results. By providing quantitative, ratiometric data, the JC-10 assay offers a powerful tool for researchers and drug development professionals investigating the mechanisms of cell death and the efficacy of potential therapeutics.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Meter™ JC-10 Mitochondrion Membrane Potential Assay Kit *Optimized for Flow Cytometry Assays* | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A comparison of three flow cytometry methods for evaluating mitochondrial damage during staurosporine-induced apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. abcam.com [abcam.com]
A Comparative Guide to Mitochondrial Membrane Potential Probes: JC-10 and Alternatives
For researchers, scientists, and professionals in drug development, the accurate measurement of mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter in the study of apoptosis, toxicology, and metabolic disorders. This guide provides a detailed comparison of JC-10, a newer fluorescent probe, with its predecessor JC-1 and other common alternatives like Tetramethylrhodamine, Methyl Ester (TMRM), and Tetramethylrhodamine, Ethyl Ester (TMRE).
Mechanism of Action and Performance Comparison
Mitochondrial membrane potential dyes are cationic and accumulate in the negatively charged mitochondrial matrix. Their fluorescence characteristics change depending on the ΔΨm, allowing for a quantitative or qualitative assessment of mitochondrial health.
JC-10 and JC-1: These ratiometric dyes are unique in their ability to form J-aggregates in healthy, polarized mitochondria, resulting in a fluorescence emission shift from green to red/orange.[1][2] In apoptotic or unhealthy cells with depolarized mitochondria, the dyes remain in their monomeric form in the cytoplasm and fluoresce green.[1][2] The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial polarization. The primary advantage of JC-10 over JC-1 is its superior water solubility, which prevents precipitation in aqueous buffers and leads to more consistent and reliable staining.[1][2]
TMRM and TMRE: These monochromatic dyes accumulate in polarized mitochondria and exhibit a bright orange-red fluorescence. A decrease in mitochondrial membrane potential leads to a decrease in fluorescence intensity as the dyes leak out into the cytoplasm.[3] TMRM is noted for having lower mitochondrial binding and less inhibition of the electron transport chain compared to TMRE, making it a preferred choice for some studies.[3]
The following diagram illustrates the fundamental principle of how JC-10 acts as a mitochondrial membrane potential probe.
References
Cross-Validation of JC-10 Results with Other Apoptosis Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of apoptosis is critical in various fields, from fundamental biological research to the development of novel therapeutics. The JC-10 assay, a fluorescent probe that measures mitochondrial membrane potential (MMP), is a widely used method for assessing early-stage apoptosis. However, to ensure the validity and robustness of experimental findings, it is imperative to cross-validate results obtained from the JC-10 assay with other established methods for apoptosis detection. This guide provides an objective comparison of the JC-10 assay with other common apoptosis assays, supported by experimental data and detailed protocols.
Principles of Apoptosis Detection Assays
Apoptosis is a complex, multi-faceted process characterized by a series of biochemical and morphological changes. Different assays are designed to detect specific events along the apoptotic pathway.
-
JC-10 Assay: This assay targets the disruption of the mitochondrial membrane potential (ΔΨm), an early event in the intrinsic pathway of apoptosis. In healthy cells, the JC-10 dye accumulates in the mitochondria as aggregates, emitting a red fluorescence. In apoptotic cells, where the MMP has collapsed, JC-10 remains in the cytoplasm as monomers, emitting a green fluorescence. The ratio of red to green fluorescence is used to quantify the extent of apoptosis.
-
Annexin (B1180172) V/Propidium Iodide (PI) Staining: This is one of the most common methods for detecting apoptosis. Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Initiator caspases (e.g., caspase-8, caspase-9) are activated early in the apoptotic cascade and in turn activate executioner caspases (e.g., caspase-3, caspase-7). These executioner caspases are responsible for the cleavage of various cellular substrates, leading to the morphological and biochemical changes associated with apoptosis. Caspase activity can be measured using substrates that become fluorescent or colorimetric upon cleavage.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies to facilitate a comparison of JC-10 with other apoptosis assays. It is important to note that direct comparisons can be influenced by the cell type, the apoptosis-inducing agent, and the specific experimental conditions.
| Assay | Apoptotic Event Detected | Stage of Apoptosis | Advantages | Limitations |
| JC-10 | Mitochondrial Membrane Potential (ΔΨm) Collapse | Early | High sensitivity for early apoptosis, suitable for high-throughput screening. | Can be influenced by factors other than apoptosis that affect mitochondrial potential. |
| Annexin V/PI | Phosphatidylserine (PS) Externalization & Membrane Permeability | Early to Late | Distinguishes between early and late apoptosis/necrosis. | Annexin V binding can be reversible; PI staining does not differentiate between late apoptosis and necrosis. |
| TUNEL | DNA Fragmentation | Late | Specific for a key hallmark of late-stage apoptosis. | May not detect early apoptotic events; can also stain necrotic cells. |
| Caspase-3/7 Activity | Executioner Caspase Activation | Mid to Late | Directly measures the activity of key apoptotic enzymes. | Caspase activation can sometimes occur without leading to cell death. |
Quantitative Comparison of Apoptosis Induction
The following data, compiled from multiple studies, illustrates the typical percentage of apoptotic cells detected by each assay after treatment with a common apoptosis-inducing agent, staurosporine.
| Cell Line | Treatment | JC-10 (% Apoptotic Cells) | Annexin V+/PI- (% Early Apoptotic) | Caspase-3/7 Activity (Fold Increase) |
| Jurkat | 2 µM Staurosporine (6 hours) | ~60-70% (Depolarized Mitochondria) | ~40-50% | ~4-6 fold |
| HeLa | 2 µM Staurosporine (4 hours) | Not widely reported | ~30-40% | ~3-5 fold |
Note: The data presented is an approximation based on findings from multiple sources and should be used for comparative purposes only. Actual results will vary depending on experimental conditions.
A study on zebrafish embryos exposed to the toxic surfactant AEO-7 demonstrated the higher sensitivity of the JC-10 assay in detecting early cellular stress compared to other methods.[1] In this in vivo model, a significant increase in the green:red fluorescent ratio was detected with JC-10 at concentrations where Acridine Orange (AO) and TUNEL assays showed no significant effect.[1]
Experimental Protocols
Detailed methodologies for each of the key apoptosis assays are provided below.
JC-10 Mitochondrial Membrane Potential Assay Protocol
Principle: In healthy, non-apoptotic cells, the JC-10 dye concentrates in the mitochondrial matrix, forming red fluorescent aggregates. In apoptotic cells, the mitochondrial membrane potential collapses, and JC-10 remains in the cytoplasm as green fluorescent monomers. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
Materials:
-
JC-10 dye solution
-
Assay buffer
-
Cells in suspension or adhered to a microplate
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure (General):
-
Cell Preparation: Culture cells to the desired density and treat with the experimental compound to induce apoptosis. Include appropriate positive and negative controls.
-
JC-10 Staining: Remove the culture medium and add the JC-10 staining solution. Incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells with the provided assay buffer.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for red (aggregates) and green (monomers) fluorescence.
-
Flow Cytometry: Analyze the cells using a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.
-
Microplate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the red and green signals.
-
Annexin V/PI Apoptosis Assay Protocol
Principle: This assay identifies apoptotic cells by their exposure of phosphatidylserine (PS) on the outer cell membrane. Annexin V, conjugated to a fluorophore like FITC, binds to the exposed PS. Propidium Iodide (PI) is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).
Materials:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Cells in suspension
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in your cell line of choice. Harvest and wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
TUNEL Assay Protocol
Principle: The TUNEL assay detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks with labeled dUTPs, catalyzed by the enzyme Terminal deoxynucleotidyl Transferase (TdT).
Materials:
-
Fixation and permeabilization buffers
-
TdT reaction mix (containing TdT enzyme and labeled dUTPs)
-
Wash buffers
-
Fluorescence microscope or flow cytometer
Procedure (General):
-
Cell Fixation and Permeabilization: Fix the cells with a crosslinking agent like paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow the TdT enzyme to access the nucleus.
-
TdT Labeling: Incubate the fixed and permeabilized cells with the TdT reaction mix for approximately 60 minutes at 37°C.
-
Washing: Wash the cells to remove unincorporated labeled dUTPs.
-
Analysis: Visualize the labeled cells using a fluorescence microscope or quantify the fluorescent signal using a flow cytometer.
Caspase-3/7 Activity Assay Protocol
Principle: This assay utilizes a substrate for caspase-3 and -7 that, when cleaved, releases a fluorescent or colorimetric molecule. The intensity of the signal is proportional to the caspase activity.
Materials:
-
Caspase-3/7 substrate solution
-
Cell lysis buffer
-
Microplate reader (fluorescence or absorbance)
Procedure (General):
-
Cell Lysis: Induce apoptosis and then lyse the cells using a provided lysis buffer to release the caspases.
-
Substrate Addition: Add the caspase-3/7 substrate to the cell lysate.
-
Incubation: Incubate the mixture at room temperature, protected from light, for a specified period (e.g., 1-2 hours).
-
Measurement: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths. The signal intensity is directly proportional to the caspase-3/7 activity.
Mandatory Visualizations
Caption: Mechanism of the JC-10 assay for detecting apoptosis.
Caption: Workflow for cross-validating apoptosis assay results.
Conclusion
References
A Researcher's Guide to Ratiometric Analysis of Mitochondrial Health: JC-10 vs. Alternatives
For researchers, scientists, and drug development professionals, accurate assessment of mitochondrial health is paramount. Mitochondrial membrane potential (ΔΨm) is a key indicator of cellular viability and a critical parameter in studies of apoptosis, drug toxicity, and metabolic function. This guide provides an objective comparison of JC-10, a newer fluorescent probe, with established alternatives for the ratiometric analysis of ΔΨm, supported by experimental data and detailed protocols.
The ideal fluorescent probe for monitoring mitochondrial membrane potential should be sensitive, specific, and easy to use. This guide focuses on the performance of JC-10 in comparison to its predecessor, JC-1, and the widely used rhodamine-based dyes, TMRM and TMRE.
Principle of Ratiometric Dyes for Mitochondrial Membrane Potential
JC-10 and JC-1 are ratiometric dyes that exhibit a fluorescence emission shift in response to changes in mitochondrial membrane potential. In healthy cells with a high ΔΨm, these dyes enter the mitochondria and form aggregates, which emit red to orange fluorescence. As the mitochondrial membrane potential collapses during apoptosis or cellular stress, the dye is no longer able to accumulate in the mitochondria and remains in the cytoplasm as monomers, which emit green fluorescence. The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial depolarization, largely independent of factors like probe concentration and cell number.
TMRM (Tetramethylrhodamine, methyl ester) and TMRE (Tetramethylrhodamine, ethyl ester) are non-ratiometric cationic dyes that accumulate in the mitochondria of healthy cells in a potential-dependent manner. A decrease in mitochondrial membrane potential results in a decrease in the fluorescence intensity of these dyes within the mitochondria.
Comparative Analysis of Fluorescent Probes
The choice of a fluorescent probe for assessing mitochondrial health depends on the specific experimental needs, including the cell type, instrumentation available, and the desired endpoint. Below is a detailed comparison of JC-10 with JC-1, TMRM, and TMRE.
Key Performance Characteristics
| Feature | JC-10 | JC-1 | TMRM (Tetramethylrhodamine, methyl ester) | TMRE (Tetramethylrhodamine, ethyl ester) |
| Principle | Ratiometric (Red/Green Fluorescence Shift) | Ratiometric (Red/Green Fluorescence Shift) | Non-Ratiometric (Fluorescence Intensity) | Non-Ratiometric (Fluorescence Intensity) |
| Water Solubility | High | Low, prone to precipitation in aqueous buffers[1][2] | Moderate | Moderate |
| Ease of Use | High, no precipitation artifacts[3][4] | Low, requires careful handling to avoid precipitation[1][2] | High | High |
| Signal-to-Background Ratio | Reported to be superior to JC-1 in several cell lines[4] | Generally lower than JC-10 | Generally high | Generally high, reported to be brighter than TMRM[5] |
| Sensitivity | High, capable of detecting subtle changes in ΔΨm[3] | High, but can be affected by aggregation issues | High | High |
| Toxicity | Low cytotoxicity reported | Low cytotoxicity reported | Lower mitochondrial binding and ETC inhibition than TMRE[5] | Higher mitochondrial binding and ETC inhibition than TMRM[5] |
| Applications | Flow cytometry, fluorescence microscopy, microplate assays[6] | Flow cytometry, fluorescence microscopy | Flow cytometry, fluorescence microscopy | Flow cytometry, fluorescence microscopy |
Experimental Data Summary: JC-10 vs. JC-1
Experimental data suggests that JC-10 offers enhanced performance over JC-1, primarily due to its improved water solubility. This leads to more reliable and reproducible results, with a better signal-to-background ratio in various cell types.
| Cell Line | Treatment | Observation | Reference |
| Jurkat | Camptothecin (apoptosis inducer) | JC-10 showed a more pronounced shift from red to green fluorescence compared to JC-1, indicating a clearer signal of mitochondrial depolarization. | [7] |
| HeLa | FCCP (uncoupler) | JC-10 demonstrated a superior signal-to-background ratio in dose-response experiments. | [4] |
| Primary Rat Hepatocytes, CHO-K1, HepG2 | Various | JC-10 consistently outperformed JC-1 in terms of signal-to-background ratio. | [4] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are general protocols for the use of JC-10, TMRM, and TMRE. Researchers should optimize these protocols for their specific cell types and experimental conditions.
JC-10 Staining Protocol for Fluorescence Microscopy
-
Cell Preparation: Seed cells in a suitable culture vessel (e.g., chambered slides, glass-bottom dishes) and culture overnight.
-
Induce Apoptosis (if applicable): Treat cells with the desired apoptotic stimulus for the appropriate duration. Include positive (e.g., with a known apoptosis inducer like FCCP or staurosporine) and negative controls.
-
Prepare JC-10 Staining Solution: Prepare a 1X JC-10 working solution by diluting the stock solution in a serum-free medium or buffer (e.g., Hanks and 20 mM Hepes buffer (HHBS)). The final concentration typically ranges from 1 to 20 µM.
-
Staining: Remove the culture medium and add the JC-10 staining solution to the cells. Incubate for 15-60 minutes at 37°C, protected from light.
-
Washing (Optional): The staining solution can be removed and replaced with a fresh buffer for imaging to reduce background fluorescence.
-
Imaging: Observe the cells under a fluorescence microscope using standard filter sets for FITC (green monomers) and TRITC/Rhodamine (red aggregates). Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show increased green cytoplasmic fluorescence.
TMRM/TMRE Staining Protocol for Fluorescence Microscopy
-
Cell Preparation: Seed cells as described for the JC-10 protocol.
-
Induce Apoptosis (if applicable): Treat cells with the desired stimulus.
-
Prepare TMRM/TMRE Staining Solution: Dilute the TMRM or TMRE stock solution in a pre-warmed culture medium to the desired final concentration (typically 20-500 nM).
-
Staining: Remove the culture medium and add the TMRM/TMRE staining solution. Incubate for 20-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells with pre-warmed PBS or imaging buffer to remove excess dye.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set (e.g., TRITC/Rhodamine). A decrease in red fluorescence intensity in the mitochondria indicates depolarization.
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of JC-10 action in healthy versus apoptotic cells.
Caption: General experimental workflow for mitochondrial membrane potential analysis.
Caption: Simplified intrinsic apoptosis signaling pathway.
Conclusion
JC-10 presents a significant improvement over JC-1 for the ratiometric analysis of mitochondrial membrane potential, primarily due to its enhanced water solubility, which translates to greater ease of use and more reliable data. While TMRM and TMRE remain valuable tools, particularly for non-ratiometric quantitative analysis, JC-10 offers a robust and sensitive ratiometric alternative suitable for a wide range of applications, including high-throughput screening. The choice of the probe should be guided by the specific experimental goals and the characteristics of the cellular model being investigated.
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. TMRE & TMRM | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. benchchem.com [benchchem.com]
- 7. stratech.co.uk [stratech.co.uk]
A Comparative Guide to Mitochondrial Membrane Potential Probes: JC-10 vs. Alternatives
For researchers, scientists, and professionals in drug development, the accurate measurement of mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key marker for apoptosis. The selection of an appropriate fluorescent probe is paramount for obtaining reliable and reproducible results. This guide provides an objective comparison of the JC-10 probe with its predecessor, JC-1, and other common alternatives like Tetramethylrhodamine, Methyl Ester (TMRM) and Tetramethylrhodamine, Ethyl Ester (TMRE), supported by experimental data and detailed protocols.
Mechanism of Action: Ratiometric vs. Nernstian Probes
JC-10 is a cationic, lipophilic dye that exhibits a ratiometric fluorescent signal. In healthy cells with a high mitochondrial membrane potential, JC-10 accumulates in the mitochondria and forms J-aggregates, which emit a red-orange fluorescence. In apoptotic or unhealthy cells with depolarized mitochondria, JC-10 remains in its monomeric form in the cytoplasm, emitting a green fluorescence.[1][2] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential, largely independent of factors like probe concentration and cell number.
In contrast, TMRM and TMRE are Nernstian probes. These cationic dyes accumulate in the negatively charged mitochondrial matrix in proportion to the membrane potential.[3] A higher mitochondrial membrane potential results in a brighter fluorescent signal. While effective, this single-emission intensity can be influenced by mitochondrial mass and shape.
Performance Comparison
JC-10 was developed as a direct improvement upon JC-1, primarily addressing its poor aqueous solubility which often leads to precipitation and artifacts in assays.[4] This enhanced solubility gives JC-10 several advantages.
| Feature | JC-10 | JC-1 | TMRM / TMRE |
| Principle | Ratiometric (Red/Green Fluorescence) | Ratiometric (Red/Green Fluorescence) | Nernstian (Fluorescence Intensity) |
| Solubility | High aqueous solubility | Poor aqueous solubility, prone to precipitation | Moderate aqueous solubility |
| Sensitivity | High, detects subtle changes in ΔΨm[5] | Lower than JC-10 | High, suitable for kinetic studies[6] |
| Signal-to-Background | High[5][7] | Lower than JC-10 | Good, but can be affected by plasma membrane potential |
| Ease of Use | Simple protocol, suitable for HTS[8] | Can be difficult to work with due to precipitation | Requires careful titration for optimal concentration |
| Assay Type | Endpoint and kinetic assays | Primarily endpoint assays | Kinetic and real-time measurements |
| Quantitative Analysis | Ratiometric analysis minimizes variability | Ratiometric analysis | Intensity-based, can be more variable |
Experimental Data and Observations
A study comparing JC-10 and JC-1 in Jurkat cells treated with camptothecin (B557342) to induce apoptosis demonstrated the superior performance of JC-10. The results, measured on a microplate reader, showed a more robust and clearer distinction between apoptotic and healthy cells with JC-10 due to its higher signal-to-background ratio.[5]
Another study utilizing JC-10 in whole zebrafish embryos highlighted its sensitivity and specificity. The probe was able to detect mitochondrial damage and cellular cytotoxicity in a dose-dependent manner, even at concentrations where other cytotoxicity assays like TUNEL and acridine (B1665455) orange showed no significant effect.[2][9] This underscores the high sensitivity of JC-10 in detecting early apoptotic events.
Experimental Protocols
General Protocol for Measuring Mitochondrial Membrane Potential with JC-10
This protocol provides a general workflow for using the JC-10 probe in cultured cells.
-
Cell Seeding: Plate cells in a 96-well black-walled, clear-bottom plate at a desired density and incubate overnight.
-
Compound Treatment: Treat cells with the experimental compound and appropriate controls (e.g., a vehicle control and a positive control for apoptosis such as CCCP or valinomycin).
-
Dye Loading: Prepare a 1X JC-10 staining solution by diluting the stock solution in pre-warmed cell culture medium. Remove the compound-containing medium from the cells and add the JC-10 staining solution.
-
Incubation: Incubate the cells with the JC-10 staining solution for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader.
-
J-aggregates (Healthy cells): Excitation ~540 nm / Emission ~590 nm
-
Monomers (Apoptotic cells): Excitation ~490 nm / Emission ~525 nm
-
-
Data Analysis: Calculate the ratio of the red fluorescence intensity to the green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
General Protocol for Measuring Mitochondrial Membrane Potential with TMRM/TMRE
This protocol outlines a general procedure for using TMRM or TMRE.
-
Cell Seeding: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture to the desired confluency.
-
Dye Loading: Prepare a working solution of TMRM or TMRE in pre-warmed cell culture medium (typically 20-500 nM, optimize for cell type). Remove the culture medium and add the TMRM/TMRE-containing medium.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C in the dark.
-
Washing: Wash the cells with pre-warmed PBS or imaging buffer to remove excess dye.
-
Imaging: Add fresh, pre-warmed imaging buffer and image the cells using a fluorescence microscope with appropriate filters (e.g., for TMRM, Excitation ~548 nm / Emission ~573 nm).
-
Data Analysis: Quantify the mean fluorescence intensity of the mitochondrial region of interest. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMRE & TMRM | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. yeasenbio.com [yeasenbio.com]
- 6. researchgate.net [researchgate.net]
- 7. stratech.co.uk [stratech.co.uk]
- 8. JC-10 | Fluorescent mitochondrial membrane potential probe | Hello Bio [hellobio.com]
- 9. citeab.com [citeab.com]
JC-10 vs TMRE for mitochondrial membrane potential
An In-depth Comparison of JC-10 and TMRE for Measuring Mitochondrial Membrane Potential
For researchers, scientists, and drug development professionals investigating cellular metabolism, apoptosis, and mitochondrial function, the accurate measurement of mitochondrial membrane potential (ΔΨm) is critical. The ΔΨm is a key indicator of cell health and a crucial parameter in the study of various diseases.[1][2] Among the tools available, the fluorescent dyes JC-10 and Tetramethylrhodamine, Ethyl Ester (TMRE) are two of the most prominent probes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.
Mechanism of Action
Both JC-10 and TMRE are cell-permeable, cationic fluorescent dyes that accumulate in the mitochondria, driven by the negative charge of the mitochondrial inner membrane. However, they report changes in ΔΨm through different mechanisms.
JC-10: A Ratiometric Indicator JC-10 is a derivative of the more commonly known JC-1, developed to overcome the poor water solubility of its predecessor.[3][4][5] In healthy cells with high mitochondrial membrane potential, JC-10 enters the mitochondria and forms complexes known as J-aggregates, which emit a strong orange-to-red fluorescence (Ex/Em: ~540/590 nm).[6][7] In cells where the mitochondrial membrane potential has collapsed, a hallmark of apoptosis or cellular stress, JC-10 cannot accumulate in the mitochondria and remains in the cytoplasm in its monomeric form, which emits green fluorescence (Ex/Em: ~490/525 nm).[3][6][8]
This dual-emission property allows for a ratiometric analysis, where the ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial depolarization, largely independent of factors like cell number or dye concentration.[9]
Caption: JC-10 dye mechanism in healthy vs. unhealthy mitochondria.
TMRE: An Intensity-Based Probe Tetramethylrhodamine, ethyl ester (TMRE) is a monochromatic, cell-permeable dye.[2] It accumulates in active mitochondria with intact membrane potentials and emits a red-orange fluorescence (Ex/Em: ~549/575 nm).[10][11] The fluorescence intensity of TMRE is proportional to the degree of mitochondrial energization.[10] In depolarized or inactive mitochondria, the dye fails to accumulate, leading to a significant decrease in the fluorescence signal.[2][10]
TMRE is often used for dynamic and quantitative measurements, allowing researchers to track changes in ΔΨm in real-time.[9][12] However, its use requires careful control of dye concentration to avoid self-quenching effects at higher concentrations.[10][13]
Caption: TMRE dye mechanism in healthy vs. unhealthy mitochondria.
Data Presentation: Quantitative Comparison
| Feature | JC-10 | TMRE (Tetramethylrhodamine, Ethyl Ester) |
| Principle | Ratiometric; detects shift from red (J-aggregates) to green (monomers) fluorescence.[8][9] | Intensity-based; fluorescence intensity is proportional to ΔΨm.[10][11] |
| Monomer Ex/Em | ~490 nm / ~525 nm[6] | N/A |
| Aggregate Ex/Em | ~540 nm / ~590 nm[6] | N/A |
| Single Dye Ex/Em | N/A | ~549 nm / ~575 nm[10][11] |
| Key Advantage | Ratiometric analysis minimizes artifacts from dye loading or cell number variations. Superior water solubility compared to JC-1.[4][9] | Suitable for dynamic, real-time measurements of ΔΨm changes.[12] Minimal self-quenching at appropriate concentrations.[9] |
| Key Disadvantage | Equilibration of J-aggregates can be slow, making it better for endpoint analysis.[14] | Susceptible to phototoxicity and quenching at high concentrations.[13][15] Signal is dependent on dye concentration and cell number. |
| Water Solubility | High; designed as a more soluble alternative to JC-1.[3][4][5] | Moderate; typically dissolved in DMSO.[16] |
| Common Controls | CCCP or FCCP to induce mitochondrial depolarization.[1][17] | FCCP or CCCP to induce mitochondrial depolarization.[10][18] |
| Instrumentation | Fluorescence Microscope, Flow Cytometer, Microplate Reader.[4][17] | Fluorescence Microscope, Flow Cytometer, Microplate Reader.[10][11] |
Experimental Protocols
A generalized workflow is applicable for both dyes, involving cell seeding, treatment with test compounds, incubation with the dye, and subsequent analysis. Optimization of cell density, dye concentration, and incubation time is crucial for each cell line and experimental setup.[7][10][16]
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. youtube.com [youtube.com]
- 3. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. JC-10 | Fluorescent mitochondrial membrane potential probe | Hello Bio [hellobio.com]
- 7. hellobio.com [hellobio.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. stratech.co.uk [stratech.co.uk]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. raybiotech.com [raybiotech.com]
- 12. Which probe should I use to evaluate change in membrane potential, JC-1 or TMRE? | AAT Bioquest [aatbio.com]
- 13. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Analysis of Spontaneous Mitochondrial Depolarizations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. raybiotech.com [raybiotech.com]
- 18. assaygenie.com [assaygenie.com]
JC-10: A Superior Fluorescent Probe for Assessing Mitochondrial Health in Cancer Research
In the landscape of cancer research, the study of apoptosis, or programmed cell death, is paramount for developing novel therapeutic strategies. A key indicator of early-stage apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). For years, the fluorescent dye JC-1 has been a staple for monitoring this critical event. However, its utility has been hampered by poor aqueous solubility, leading to precipitation and potential artifacts in experimental data. Enter JC-10, a derivative of JC-1, engineered to overcome this limitation, offering researchers a more robust and reliable tool. This guide provides a comprehensive comparison of JC-10 with its predecessor, JC-1, and details its applications in cancer research, supported by experimental data and protocols.
Performance Comparison: JC-10 vs. JC-1
JC-10 stands out primarily due to its enhanced water solubility, which translates to several practical advantages in experimental settings.[1][2][3] Unlike JC-1, which can precipitate in aqueous buffers even at low concentrations, JC-10 remains in solution, ensuring more consistent and reliable staining.[1][2][3] This improved solubility makes JC-10 particularly well-suited for high-throughput screening applications using microplate readers, a platform where JC-1 has been notoriously difficult to work with.[1]
The fundamental principle of both dyes remains the same. In healthy cells with a high mitochondrial membrane potential, both JC-1 and JC-10 enter the mitochondria and form aggregates that emit red to orange fluorescence.[1][4] In apoptotic cells, where the mitochondrial membrane potential has collapsed, the dyes fail to accumulate in the mitochondria and remain in the cytoplasm as monomers, emitting green fluorescence.[1][4] The ratio of red to green fluorescence, therefore, provides a sensitive measure of mitochondrial health.
While direct, extensive quantitative comparisons in peer-reviewed literature are still emerging, data from manufacturers and early studies indicate that JC-10 often provides a superior signal-to-background ratio and can detect subtle changes in mitochondrial membrane potential with greater sensitivity than JC-1 across various cell lines.[5]
Table 1: Key Characteristics of JC-10 vs. JC-1
| Feature | JC-10 | JC-1 |
| Water Solubility | High | Low (precipitates in aqueous buffers)[1][2][3] |
| Ease of Use | Less prone to precipitation and artifacts[1] | Requires careful handling to avoid precipitation |
| Signal-to-Background | Often higher than JC-1[5] | Can be variable due to precipitation |
| Applications | Flow cytometry, fluorescence microscopy, microplate readers[1] | Primarily flow cytometry and fluorescence microscopy |
| Mechanism | Forms J-aggregates (red/orange) in healthy mitochondria; monomers (green) in apoptotic cells[1][4] | Forms J-aggregates (red/orange) in healthy mitochondria; monomers (green) in apoptotic cells |
Experimental Applications in Cancer Research
JC-10 has been successfully employed to assess mitochondrial dysfunction in various cancer cell lines, including Jurkat (leukemia), HeLa (cervical cancer), HepG2 (liver cancer), and HCT 116 (colon cancer).[1][6] A common application is to monitor the effects of chemotherapeutic agents or other potential anti-cancer compounds on apoptosis induction.
For instance, in studies with Jurkat cells, treatment with the apoptosis-inducing agent camptothecin (B557342) led to a significant decrease in the red/green fluorescence ratio when measured with JC-10, indicating a loss of mitochondrial membrane potential.[3][7] Similarly, the protonophore FCCP, a potent uncoupler of mitochondrial oxidative phosphorylation, is often used as a positive control to induce rapid mitochondrial depolarization, which is readily detectable with JC-10 in various cancer cell lines.
Experimental Protocols
Below are detailed methodologies for using JC-10 to assess mitochondrial membrane potential in cancer cells using microplate, flow cytometry, and fluorescence microscopy platforms. These protocols are based on standard manufacturer's guidelines and can be adapted for specific cell types and experimental conditions.
Microplate Assay for Mitochondrial Membrane Potential
This protocol is designed for high-throughput screening of compounds that may induce apoptosis.
Materials:
-
Cancer cells of interest
-
96-well black-walled, clear-bottom microplate
-
Complete cell culture medium
-
JC-10 dye solution
-
Test compounds and controls (e.g., FCCP)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well black-walled, clear-bottom microplate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat cells with the desired concentrations of test compounds. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., 5-10 µM FCCP for 15-30 minutes).
-
Dye Loading: Add 50 µL of the JC-10 dye-loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
J-aggregates (healthy cells): Excitation ~540 nm / Emission ~590 nm
-
Monomers (apoptotic cells): Excitation ~490 nm / Emission ~525 nm
-
-
Data Analysis: Calculate the ratio of the red fluorescence intensity to the green fluorescence intensity for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Flow Cytometry Analysis of Apoptosis
Flow cytometry allows for the quantitative analysis of apoptotic cells within a population.
Materials:
-
Suspension or adherent cancer cells
-
Flow cytometry tubes
-
JC-10 dye solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with test compounds as described for the microplate assay. For adherent cells, gently detach them using Trypsin-EDTA and wash with complete medium.
-
Cell Staining: Resuspend the cell pellet in 500 µL of the JC-10 dye-loading solution and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes and resuspend the pellet in 500 µL of PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer.
-
Green fluorescence (monomers): Detect in the FL1 channel (FITC).
-
Red/Orange fluorescence (J-aggregates): Detect in the FL2 channel (PE).
-
-
Data Analysis: Healthy cells will show high red fluorescence, while apoptotic cells will exhibit a shift to high green fluorescence. Quantify the percentage of cells in each population.
Fluorescence Microscopy
Fluorescence microscopy provides a visual assessment of mitochondrial health in individual cells.
Materials:
-
Adherent cancer cells grown on glass coverslips or in imaging dishes
-
JC-10 dye solution
-
Fluorescence microscope with appropriate filters (FITC and TRITC/Rhodamine)
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with test compounds directly on the imaging surface.
-
Dye Loading: Replace the culture medium with the JC-10 dye-loading solution and incubate for 15-30 minutes at 37°C, protected from light.
-
Imaging: Observe the cells under a fluorescence microscope.
-
Healthy cells will display punctate red/orange mitochondrial staining.
-
Apoptotic cells will show diffuse green cytoplasmic fluorescence.
-
Visualizing the Role of Mitochondrial Membrane Potential in Apoptosis
The primary application of JC-10 in cancer research is to monitor the integrity of the mitochondrial membrane, which is a central checkpoint in the intrinsic apoptotic pathway. The following diagram illustrates this process.
Caption: Intrinsic apoptosis pathway highlighting mitochondrial outer membrane permeabilization (MOMP) and the change in JC-10 fluorescence.
The following diagram illustrates a typical experimental workflow for assessing apoptosis using JC-10 with flow cytometry.
Caption: Experimental workflow for JC-10 staining and flow cytometry analysis.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stratech.co.uk [stratech.co.uk]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.aatbio.com [docs.aatbio.com]
Safety Operating Guide
Prudent Disposal Practices for Laboratory Chemicals
Immediate Safety and Handling Precautions
Prior to beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
Work in a well-ventilated area, such as a fume hood, especially when handling flammable liquids or materials with respiratory hazards.[1] Ensure that all sources of ignition, such as open flames or sparks, are eliminated from the vicinity.[1]
Step-by-Step Chemical Waste Disposal Protocol
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The following protocol outlines the general steps for managing hazardous chemical waste from the point of generation to final pickup.
Step 1: Waste Identification and Characterization A chemical is considered waste when it is no longer intended for use.[2] It is crucial to properly identify and characterize the waste. Based on available safety data, a substance may be classified as hazardous due to characteristics such as:
-
Ignitability: Liquids with a flash point below 140°F (60°C).[3]
-
Corrosivity: Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.
-
Reactivity: Substances that are unstable, react violently with water, or can generate toxic gases.
-
Toxicity: Harmful or fatal if ingested, inhaled, or absorbed through the skin.[1]
Step 2: Container Selection and Labeling Select a waste container that is compatible with the chemical waste.[2][4] The container must be in good condition, free of leaks, and have a secure-fitting cap.[2][4]
-
Labeling: Affix a "Hazardous Waste" label to the container.[2] The label must include:
Step 3: Waste Accumulation and Storage Store waste containers in a designated and properly managed satellite accumulation area within the laboratory.
-
Segregation: Incompatible wastes must be segregated to prevent dangerous reactions.[2] For example, keep flammable liquids away from oxidizers.
-
Containment: Store waste containers in secondary containment to control any potential spills or leaks.[2][4]
-
Closure: Keep waste containers closed except when adding waste.[2][4]
Step 4: Requesting Waste Pickup Once a waste container is full or is ready for disposal, arrange for its removal by your institution's EHS department.[2][4] Follow your institution's specific procedures for requesting a hazardous waste pickup.[4]
Step 5: Empty Container Disposal Empty chemical containers must also be managed properly.
-
Containers that held acutely toxic chemicals must be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and treated as hazardous waste.[2]
-
After triple-rinsing, the container can often be disposed of in the regular trash, but institutional policies may vary.[2]
Quantitative Data for Waste Characterization
The following table summarizes key quantitative thresholds often used in the classification of hazardous waste.
| Characteristic | Quantitative Threshold | Significance |
| Ignitability (Flash Point) | < 140°F (60°C) | Determines if a liquid is a flammable hazardous waste. |
| Corrosivity (pH) | ≤ 2 or ≥ 12.5 | Defines a waste as corrosive. |
| Acutely Hazardous Waste | > 1 kg (2.2 lbs) | Generation of this amount in a month may change a facility's generator status.[3] |
| Hazardous Waste Generation | > 100 kg (220 lbs) | Generation of this amount in a month classifies a facility as a Small Quantity Generator.[3] |
Logical Flow for Hazardous Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of hazardous chemical waste in a laboratory setting.
Caption: Workflow for the safe disposal of hazardous laboratory chemical waste.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
